Picfeltarraenin IB
Description
Properties
Molecular Formula |
C42H64O14 |
|---|---|
Molecular Weight |
792.9 g/mol |
IUPAC Name |
(2S)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one |
InChI |
InChI=1S/C42H64O14/c1-18(2)23-14-26(45)42(9,56-23)35-22(44)15-39(6)25-12-10-20-21(41(25,8)27(46)16-40(35,39)7)11-13-28(38(20,4)5)54-37-34(32(50)30(48)24(17-43)53-37)55-36-33(51)31(49)29(47)19(3)52-36/h10,14,18-19,21-22,24-25,28-37,43-44,47-51H,11-13,15-17H2,1-9H3/t19-,21+,22+,24+,25-,28+,29-,30+,31+,32-,33+,34+,35-,36-,37-,39-,40+,41-,42+/m0/s1 |
InChI Key |
YRQJYHITIWJZQN-PGJHNFKZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Picfeltarraenin IB: A Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraenin IB is a naturally occurring triterpenoid (B12794562) saponin (B1150181) and cucurbitacin glycoside isolated from the plant Picria fel-terrae Lour.[1][2]. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available preclinical data. It is intended to serve as a technical resource for researchers and professionals in drug development. The information presented herein covers its known and putative biological targets, associated signaling pathways, and demonstrated activities, including acetylcholinesterase inhibition, anti-inflammatory effects, antiviral properties, and anti-cancer potential.
Core Mechanisms of Action
This compound is primarily recognized as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3] Beyond this, emerging evidence from computational and in vitro studies suggests a broader pharmacological profile, including potential interactions with key signaling pathways implicated in cancer and inflammation.
Acetylcholinesterase (AChE) Inhibition
Anti-Inflammatory Activity
Studies on extracts from Picria fel-terrae, the source of this compound, have demonstrated significant anti-inflammatory properties. An investigation into the immunomodulatory activities of these extracts showed a significant decrease in the gene expression of key pro-inflammatory cytokines and enzymes, including TNF-α, IL-6, IL-1β, iNOS, and COX-2 in lipopolysaccharide (LPS)-induced macrophages.[4] Another study revealed that an n-hexane extract of Picria fel-terrae exhibited the most potent inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells, a key indicator of anti-inflammatory action.[5]
While these studies used extracts rather than the isolated this compound, they provide strong evidence for the anti-inflammatory potential of the plant's constituents. The mechanism is likely linked to the modulation of inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of the inflammatory response.[4]
Potential Anti-Cancer Activity
The anti-cancer potential of this compound is suggested by both computational studies and experiments using extracts of Picria fel-terrae.
An in silico docking study identified this compound as a potential inhibitor of both Phosphatidylinositol-3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR), two critical targets in cancer therapy.[5] The PI3K/Akt pathway is a key regulator of cell growth, proliferation, and survival, while EGFR signaling is frequently dysregulated in various cancers.[5] It is important to note that these computational findings require experimental validation.
Furthermore, an ethyl acetate (B1210297) fraction of Picria fel-terrae demonstrated significant antiproliferative activity against the T47D breast cancer cell line, with a reported IC50 of 62.98 µg/mL.[6] This study also indicated that the extract induced both early and late apoptosis and caused cell cycle accumulation in the G0-G1 and S phases.[6]
Antiviral Activity
Limited evidence suggests that this compound may possess antiviral properties. One study reported that this compound slightly inhibited the replication of Herpes Simplex Virus-1 (HSV-1) in SK-N-SH cells at a concentration of 100 µM.[7] However, another study on cucurbitacin glycosides from Picria fel-terrae found that this compound did not exhibit antiviral activity in their assays.[8] Further research is needed to clarify its potential as an antiviral agent.
Data Presentation
The following tables summarize the available quantitative data for this compound and related extracts.
Table 1: In Silico Docking Scores for this compound
| Target Protein | PDB Code | Docking Score | Reference |
| EGFR | 1M17 | -91.7920 | [5] |
| PI3K | 3DBS | -87.7705 | [5] |
Table 2: Anti-Cancer and Anti-Inflammatory Activity of Picria fel-terrae Extracts
| Extract/Fraction | Cell Line/Assay | Endpoint | Result | Reference |
| Ethyl Acetate Fraction | T47D Breast Cancer Cells | IC50 | 62.98 µg/mL | [6] |
| n-hexane, ethyl acetate, and ethanol (B145695) extracts | 4T1 Breast Cancer Cells | IC50 | 234.10, 50.49, and 212.53 µg/mL, respectively | [9] |
| n-hexane, ethyl acetate, and ethanol extracts | MCF-7 Breast Cancer Cells | IC50 | 84.62, 56.79, and 235.51 µg/mL, respectively | [9] |
| n-hexane extract | LPS-stimulated RAW 264.7 cells | Nitric Oxide Production | Strongest inhibition among tested extracts | [5] |
Table 3: Antiviral Activity of this compound
| Virus | Cell Line | Concentration | Effect | Reference |
| HSV-1 | SK-N-SH | 100 µM | Slight inhibition of replication | [7] |
Signaling Pathways
Based on the available data, this compound is proposed to modulate several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these potential mechanisms.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action. These are generalized protocols and may require optimization for specific experimental conditions.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to determine the inhibitory activity of a compound against AChE.
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATC) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.
-
Materials:
-
Acetylcholinesterase (from electric eel or recombinant human)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound and a positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, DTNB solution, and various concentrations of this compound or control.
-
Initiate the reaction by adding the AChE enzyme solution.
-
Immediately after adding the enzyme, add the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-20 minutes).
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
-
Western Blot Analysis for NF-κB Pathway Activation
This technique is used to detect and quantify proteins involved in the NF-κB signaling pathway.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.
-
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
LPS (for stimulation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture cells and treat with this compound for a specified time, followed by stimulation with LPS.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Plaque Reduction Assay for Antiviral Activity
This assay is used to determine the ability of a compound to inhibit the replication of a virus, such as HSV-1.
-
Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of the test compound. The number of plaques (zones of cell death) that form is counted and compared to an untreated control.
-
Materials:
-
Host cell line (e.g., Vero cells)
-
HSV-1
-
This compound and a positive control (e.g., Acyclovir)
-
Culture medium
-
Overlay medium (e.g., containing methylcellulose)
-
Staining solution (e.g., crystal violet)
-
-
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Pre-treat the cells with various concentrations of this compound or control for a specified time.
-
Infect the cells with a known multiplicity of infection (MOI) of HSV-1.
-
After an adsorption period, remove the virus inoculum and add the overlay medium containing the test compound.
-
Incubate the plates for a period that allows for plaque formation (e.g., 2-3 days).
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction and determine the EC50 value.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC/PI staining kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Culture cancer cells and treat with various concentrations of this compound for a specified time.
-
Harvest the cells (including both adherent and floating cells).
-
Wash the cells with cold PBS and resuspend in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry, distinguishing between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Quantify the percentage of cells in each quadrant.
-
Conclusion
This compound is a promising natural product with a multifaceted mechanism of action. Its established role as an acetylcholinesterase inhibitor, combined with compelling evidence for its anti-inflammatory and anti-cancer potential, warrants further investigation. The putative inhibition of the NF-κB and PI3K/EGFR signaling pathways provides a strong rationale for its development as a therapeutic agent. However, a critical need remains for rigorous experimental validation of its molecular targets and the determination of its potency and efficacy through quantitative in vitro and in vivo studies. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the therapeutic potential of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. oamjms.eu [oamjms.eu]
- 6. researchgate.net [researchgate.net]
- 7. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sagai-uak, Picria fel-terrae: Philippine Medicinal Herbs / Alternative Medicine [stuartxchange.org]
Picfeltarraenin IB: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picfeltarraenin IB is a naturally occurring triterpenoid (B12794562) glycoside isolated from the plant Picria fel-terrae Lour. This document provides a comprehensive technical overview of the known biological activities of this compound, with a focus on its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent. While experimental data on this compound is emerging, this guide consolidates the current understanding of its mechanisms of action, drawing from in silico studies and research on closely related compounds. This paper aims to serve as a foundational resource for researchers and professionals in drug development, highlighting the therapeutic potential of this compound and identifying areas for future investigation.
Introduction
This compound belongs to the family of cucurbitacin glycosides, a class of compounds known for their diverse and potent biological activities. Traditionally, extracts of Picria fel-terrae have been used in herbal medicine. Modern scientific inquiry has begun to elucidate the pharmacological properties of its purified constituents, such as this compound. This guide will delve into the reported biological activities, with a particular emphasis on the underlying molecular mechanisms, supported by available data and detailed experimental methodologies.
Anti-Cancer Activity
The anti-cancer potential of this compound has been suggested by computational studies, which predict its interaction with key signaling pathways involved in tumorigenesis. While in vitro and in vivo data for this compound are not yet extensively published, an in silico docking study has provided a strong rationale for its investigation as an anti-cancer agent.
Proposed Mechanism of Action: Inhibition of PI3K/Akt and EGFR Signaling Pathways
An in silico study has shown that this compound has a high binding affinity for Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR), two critical nodes in cancer cell proliferation, survival, and migration.[1]
Table 1: In Silico Docking Scores of this compound against PI3K and EGFR
| Target Protein | Ligand | Docking Score |
| PI3K | This compound | -94.7491 |
| EGFR | This compound | -104.6410 |
| PI3K | ZSTK474 (standard) | -91.7920 |
| EGFR | ZSTK474 (standard) | -87.7705 |
Data from an in silico analysis, indicating the potential binding affinity.[1] Lower docking scores suggest a higher binding affinity.
The proposed inhibition of the PI3K/Akt and EGFR pathways by this compound is a promising avenue for anti-cancer therapy. The PI3K/Akt pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell growth and resistance to apoptosis. Similarly, EGFR overexpression and mutation are common drivers of tumor progression.
Apoptosis and Cell Cycle Arrest
The inhibition of pro-survival pathways like PI3K/Akt by this compound is expected to induce apoptosis and cause cell cycle arrest in cancer cells. While specific studies on this compound are pending, research on the extract of Picria fel-terrae suggests it can induce apoptosis and cell cycle arrest in breast cancer cells.[1]
Anti-Inflammatory Activity
The anti-inflammatory properties of Picfeltarraenin compounds have been investigated, with a focus on the inhibition of the NF-κB signaling pathway.
Mechanism of Action: Inhibition of the NF-κB Pathway
A study on the related compound, Picfeltarraenin IA, demonstrated its ability to inhibit the production of pro-inflammatory cytokines, such as IL-8 and PGE2, in human pulmonary epithelial A549 cells by suppressing the NF-κB pathway.[2] It is plausible that this compound shares a similar mechanism of action.
Table 2: Effect of Picfeltarraenin IA on LPS-Induced Cytokine Production in A549 Cells
| Treatment | Concentration (µmol/l) | IL-8 Production (% of control) | PGE2 Production (% of control) |
| LPS | 10 µg/ml | 100% | 100% |
| LPS + Picfeltarraenin IA | 0.1 | Significantly Reduced | Significantly Reduced |
| LPS + Picfeltarraenin IA | 1 | Significantly Reduced | Significantly Reduced |
| LPS + Picfeltarraenin IA | 10 | Significantly Reduced | Significantly Reduced |
Data adapted from a study on Picfeltarraenin IA, showing a concentration-dependent inhibition of pro-inflammatory cytokine production.[2] Specific quantitative values were not provided in the abstract.
Neuroprotective Activity
This compound has been identified as an acetylcholinesterase (AChE) inhibitor, suggesting its potential for the treatment of neurodegenerative diseases like Alzheimer's disease.[3]
Acetylcholinesterase (AChE) Inhibition
By inhibiting AChE, this compound can increase the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, which is beneficial for cognitive function.
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of this compound
| Compound | Target | IC50 |
| This compound | AChE | Data not publicly available |
While identified as an AChE inhibitor, specific IC50 values for this compound are not currently available in the public domain.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are crucial for reproducible research. As specific protocols for this compound are not widely published, the following are representative methodologies for the key assays discussed.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell viability.
Protocol Details:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.
Protocol Details:
-
Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), DTNB solution, acetylthiocholine (B1193921) iodide (ATCI) solution, and a solution of AChE enzyme.
-
Assay Setup: In a 96-well plate, add the buffer, DTNB, AChE solution, and the test compound (this compound) or a vehicle control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add the substrate (ATCI) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition caused by this compound. Calculate the IC50 value from a dose-response curve.
Conclusion and Future Directions
This compound is a promising natural product with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. The current body of evidence, largely based on in silico modeling and studies of related compounds, strongly warrants further investigation. Future research should focus on:
-
In vitro validation: Conducting comprehensive in vitro studies to determine the IC50 values of this compound against a panel of cancer cell lines and to confirm its inhibitory effects on PI3K, EGFR, and AChE.
-
Mechanism of action studies: Elucidating the precise molecular mechanisms through which this compound induces apoptosis and cell cycle arrest.
-
In vivo efficacy: Evaluating the anti-tumor and anti-inflammatory efficacy of this compound in relevant animal models.
The generation of robust preclinical data will be essential to advance this compound towards clinical development as a novel therapeutic agent.
References
Picfeltarraenin IB from Picria fel-terrae: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picfeltarraenin IB, a complex triterpenoid (B12794562) glycoside isolated from the medicinal plant Picria fel-terrae Lour., has emerged as a molecule of significant interest in pharmacological research. Traditionally, Picria fel-terrae has been used in Asian medicine to treat a variety of ailments, including fever, infections, and inflammatory conditions[1]. Scientific investigations have identified this compound as a potent acetylcholinesterase (AChE) inhibitor, with further studies suggesting its potential as an anti-inflammatory, anti-cancer, and antiviral agent. This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, biological activities, and the experimental methodologies used for its study. It is intended to serve as a resource for researchers and professionals in drug discovery and development.
Introduction
Picria fel-terrae Lour., a member of the Linderniaceae family, is a perennial herb found in Southeast Asia and China[2]. It has a long history of use in traditional medicine for treating conditions such as stomach-ache, liver complaints, skin diseases, fever, herpes infections, and tumors[1]. Phytochemical analyses have revealed a rich composition of bioactive compounds, including flavonoids, tannins, saponins, glycosides, and steroids/triterpenoids[3][4]. Among these, the cucurbitacin glycoside this compound has been identified as a key contributor to the plant's therapeutic properties[5]. This document consolidates the current scientific knowledge on this compound, with a focus on its isolation, biological activities, and underlying mechanisms of action.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C42H64O14 | [6] |
| Molecular Weight | 792.95 g/mol | [6] |
| Class | Triterpenoid Glycoside (Cucurbitacin) | [5] |
| Appearance | White to off-white solid | [6] |
| Source | Picria fel-terrae Lour. | [6] |
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities. The following tables summarize the available quantitative data for each activity.
Acetylcholinesterase (AChE) Inhibition
This compound is a known inhibitor of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity suggests its potential for the treatment of neurological disorders such as Alzheimer's disease.
| Target | IC50 Value | Assay | Reference |
| Acetylcholinesterase (AChE) | Data not explicitly quantified in available literature, but noted to be a potent inhibitor. | Bioassay-guided fractionation with Ellman's method | [7] |
Anti-Inflammatory Activity
While direct quantitative data for this compound is limited, studies on the closely related compound Picfeltarraenin IA, also from P. fel-terrae, provide insights into its potential anti-inflammatory mechanism. Picfeltarraenin IA has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB pathway[6][7].
| Activity | Metric | Value | Cell Line | Reference |
| Inhibition of NO production | IC50 | Data not available for this compound | - | - |
| Inhibition of Pro-inflammatory Cytokines | - | Data not available for this compound | - | - |
Anticancer Activity
In silico studies have predicted that this compound may act as an inhibitor of Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol-3-Kinase (PI3K), two key proteins in cancer cell signaling pathways[8]. However, experimental validation with specific IC50 values is not yet available in the reviewed literature.
| Cell Line | IC50 Value | Assay | Reference |
| Data not available | Data not available | - | - |
Antiviral Activity
The traditional use of P. fel-terrae for herpes infections has prompted investigations into the antiviral properties of its constituents[1]. One study indicated that this compound did not show significant antiviral activity against Herpes Simplex Virus (HSV) at the concentrations tested, while another suggested slight inhibition at higher concentrations[7]. Further research is required to conclusively determine its antiviral efficacy.
| Virus | IC50 Value | Assay | Reference |
| Herpes Simplex Virus (HSV-1) | Conflicting data; one study reports no significant activity, another suggests slight inhibition at 100 µM. | Plaque reduction assay | [7] |
Experimental Protocols
Isolation of this compound from Picria fel-terrae
The following protocol is based on a bioassay-guided fractionation method:
-
Extraction: The dried, powdered plant material of Picria fel-terrae is subjected to reflux extraction with ethanol (B145695). The resulting ethanol extract is then concentrated under vacuum.
-
Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with petroleum ether and ethyl acetate (B1210297). The acetylcholinesterase inhibitory activity is typically concentrated in the ethyl acetate fraction.
-
Chromatographic Separation: The active ethyl acetate fraction is subjected to High-Performance Liquid Chromatography (HPLC). The eluate is collected in 96-well plates.
-
Bioassay-Guided Fractionation: Each fraction collected from the HPLC is screened for AChE inhibitory activity using the Ellman's assay.
-
Identification: The fractions exhibiting the highest inhibitory activity are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the active compounds, including this compound[7].
Isolation workflow for this compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
-
Reagent Preparation:
-
Acetylthiocholine iodide (ATCI) solution (substrate).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent).
-
Phosphate (B84403) buffer (pH 8.0).
-
Acetylcholinesterase (AChE) enzyme solution.
-
Test compound (this compound) solution at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Initiate the reaction by adding the AChE enzyme solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Add the substrate (ATCI) to start the enzymatic reaction.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
-
Data Analysis:
-
Measure the absorbance of the yellow product at 412 nm using a microplate reader.
-
The rate of color change is proportional to the AChE activity.
-
Calculate the percentage of inhibition by the test compound compared to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
Picfeltarraenin IB: A Technical Guide to its Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picfeltarraenin IB is a triterpenoid (B12794562) saponin (B1150181) isolated from the plant Picria fel-terrae Lour., a traditional medicine with a history of use in treating a variety of ailments. This document provides a comprehensive technical overview of the structural elucidation and biological activities of this compound, with a focus on its potential as an acetylcholinesterase inhibitor and its prospective roles in anti-inflammatory and anticancer applications. Detailed experimental methodologies, quantitative data, and visualizations of relevant biological pathways are presented to support further research and development.
Chemical Structure and Properties
This compound is a complex triterpenoid glycoside. Its structure has been primarily elucidated through the use of mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₂H₆₄O₁₄ | [2] |
| Molecular Weight | 792.95 g/mol | [2] |
| CAS Number | 97230-46-1 | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Pyridine | ChemFaces |
Mass Spectrometry Data
High-resolution mass spectrometry has been instrumental in determining the elemental composition and fragmentation patterns of this compound.
Table 2: Mass Spectrometry Data for this compound
| Ion | m/z | Description | Source |
| [M+H]⁺ | 793 | Protonated molecule | [2] |
| [M+Na]⁺ | 815 | Sodium adduct | [2] |
| Fragment Ion 1 | 647 | Loss of a rhamnosyl moiety (146 u) | [2] |
| Fragment Ion 2 | 485 | Protonated aglycone (Loss of rhamnosyl-hexoside moiety) | [2] |
| SRM Transition | 815.5 → 669.5 | For quantification in rat plasma | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the definitive structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including 13C NMR, detailed public access to the complete spectral data remains limited.[2][4] The complexity of the molecule necessitates a full suite of 1D and 2D NMR experiments for complete assignment.
Biological Activity
This compound has demonstrated a range of biological activities, with its role as an acetylcholinesterase inhibitor being the most prominently reported. Emerging research also points towards its potential in anti-inflammatory and anticancer therapies.
Acetylcholinesterase (AChE) Inhibition
This compound has been identified as a potent inhibitor of acetylcholinesterase, an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine.[2][4] This inhibitory action suggests its potential for the development of therapeutics for neurological disorders such as Alzheimer's disease.
Table 3: Acetylcholinesterase Inhibitory Activity of this compound
| Parameter | Value | Source |
| IC₅₀ | 0.32 µg/mL | [4] |
Anti-inflammatory and Immunomodulatory Activity
While direct experimental evidence for the anti-inflammatory mechanism of this compound is still emerging, studies on the closely related compound, Picfeltarraenin IA, have shown inhibition of the NF-κB pathway.[5] Furthermore, this compound has been reported to act as an inhibitor of both the classical and alternative pathways of the complement system, indicating its immunomodulatory potential.[1] An in-silico study has also suggested that this compound may act as a PI3K inhibitor, a key pathway in inflammation.
Anticancer Activity
The potential of this compound as an anticancer agent is an area of active investigation. In-silico docking studies have predicted that this compound could act as an inhibitor of both the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol-3-kinase (PI3K), two crucial pathways in cancer cell proliferation and survival. Cucurbitacins, the class of compounds to which this compound belongs, are known to induce apoptosis in various cancer cell lines.[6][7]
Experimental Protocols
Isolation of this compound from Picria fel-terrae
The following is a generalized workflow for the isolation of this compound based on reported methodologies.[4][8]
References
- 1. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 2. Complement Activation and Inhibition in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural information from NMR secondary chemical shifts of peptide alpha C-H protons in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Silico Analysis of Picfeltarraenin IB: A Technical Guide to Target Identification and Pathway Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraenin IB, a triterpenoid (B12794562) saponin (B1150181) isolated from Picria fel-terrae Lour., has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective activities.[1][2] Computational, or in silico, analysis has emerged as a powerful tool to elucidate the molecular mechanisms underlying these effects by predicting and characterizing the interactions between this compound and its biological targets. This technical guide provides an in-depth overview of the in silico approaches used to investigate the targets of this compound, with a focus on its inhibitory potential against key proteins in cellular signaling pathways.
Key Biological Targets of this compound
In silico studies have identified several primary molecular targets for this compound, suggesting its role as a multi-target agent. The most prominent of these are:
-
Phosphatidylinositol-3-kinase (PI3K): A family of enzymes involved in crucial cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.[2][3]
-
Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that, upon activation, initiates signaling cascades that regulate cell proliferation, survival, and migration. It is a well-established target in cancer therapy.[2][3]
-
Acetylcholinesterase (AChE): An enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease and other neurological disorders.[1][4][5]
Quantitative Analysis of Binding Affinity
Molecular docking simulations are a cornerstone of in silico drug discovery, providing quantitative estimates of the binding affinity between a ligand (like this compound) and a target protein. The docking score represents the predicted free energy of binding, with lower scores indicating a more favorable interaction.
A comparative docking analysis was performed to evaluate the binding affinity of Picfeltarraenin IA and IB against PI3K and EGFR, with ZSTK474, a known PI3K inhibitor, used as a reference compound.[2][3]
| Ligand Name | Docking Score (PI3K) | Docking Score (EGFR) |
| ZSTK474 | -94.7491 | -91.7920 |
| Picfeltarraenin IA | -90.6176 | -101.7930 |
| This compound | -87.7705 | -104.6410 |
Table 1: Comparative Docking Scores of Picfeltarraenins and ZSTK474 against PI3K and EGFR.[2][3]
The results indicate that while ZSTK474 shows a strong affinity for PI3K, both Picfeltarraenin IA and IB exhibit a higher predicted binding affinity for EGFR.[2][3] Notably, this compound displayed the most favorable docking score with EGFR, suggesting it is a potent inhibitor of this receptor.[2][3]
Signaling Pathway Elucidation
The identification of EGFR and PI3K as primary targets of this compound allows for the mapping of its potential impact on downstream signaling pathways. The EGFR signaling cascade frequently involves the activation of the PI3K/Akt pathway, which plays a central role in cell survival and proliferation.[3]
Caption: EGFR-PI3K/Akt signaling pathway and the inhibitory action of this compound.
In addition to the EGFR/PI3K pathway, Picfeltarraenin IA has been shown to regulate the NF-κB pathway, which is critically involved in inflammation.[6][7] Given the structural similarity, it is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.
Experimental Protocols for In Silico Analysis
The following section details the typical computational methodology employed in the analysis of this compound's interactions with its targets.[2][3]
Preparation of Ligand and Protein Structures
-
Ligand Preparation: The 2D and 3D structures of Picfeltarraenin IA, IB, and the standard inhibitor ZSTK474 are generated using chemical drawing software such as Marvin Sketch. The structures are then optimized to obtain the most stable conformation.
-
Protein Preparation: The three-dimensional crystal structures of the target proteins, EGFR and PI3K, are obtained from the Protein Data Bank (PDB). For this analysis, the PDB entries 1M17 and 3DBS were utilized for EGFR and PI3K, respectively.[2][3] The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The binding pocket of the protein is identified for the subsequent docking calculations.
Molecular Docking
-
Docking Software: Molecular docking simulations are performed using software such as PLANTS (Protein-Ligand ANT System). This program predicts the preferred orientation of a ligand when bound to a protein target.
-
Docking Procedure: The prepared ligand structures are docked into the defined binding pocket of the prepared protein structures. The software calculates the binding affinity, typically expressed as a docking score, for various poses of the ligand. The pose with the lowest docking score is considered the most likely binding mode.
Visualization and Analysis
-
Visualization Software: The results of the molecular docking, including the binding poses and interactions, are visualized and analyzed using molecular graphics software like Yasara.
-
Interaction Analysis: The visualization allows for the detailed examination of the intermolecular interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, which stabilize the complex.
Caption: A generalized workflow for the in silico molecular docking analysis.
Conclusion
The in silico analysis of this compound has provided valuable insights into its potential as a therapeutic agent. Molecular docking studies have quantitatively demonstrated its strong binding affinity for EGFR and PI3K, key regulators of cellular growth and proliferation.[2][3] The elucidation of its interaction with the EGFR-PI3K/Akt signaling pathway provides a mechanistic basis for its observed anti-cancer properties. Furthermore, its inhibitory activity against acetylcholinesterase points to its potential in the management of neurodegenerative diseases.[1][4][5] The detailed experimental protocols outlined in this guide serve as a foundation for researchers to further explore the therapeutic potential of this compound and to design new, more potent derivatives. This computational approach significantly accelerates the drug discovery process, enabling a more targeted and efficient investigation of natural product-based therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | CAS:97230-46-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]
Picfeltarraenin IB as an Acetylcholinesterase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Acetylcholinesterase and its Inhibition
Acetylcholinesterase is a serine hydrolase that catalyzes the hydrolysis of acetylcholine (B1216132) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses. The inhibition of AChE is a well-established therapeutic strategy. By blocking the action of AChE, inhibitors increase the levels of acetylcholine available to bind to postsynaptic receptors, thereby ameliorating symptoms associated with cholinergic deficits.
Picfeltarraenin IB belongs to the triterpenoid (B12794562) class of natural products, a group of compounds known for a wide range of biological activities. Its identification as an AChE inhibitor positions it as a compound of interest for further investigation in the context of neurodegenerative diseases and other conditions responsive to cholinergic modulation.
Quantitative Data Presentation
As of the latest literature review, specific quantitative data on the acetylcholinesterase inhibitory activity of this compound, such as IC50 and kinetic parameters, have not been published. To facilitate future research and provide a template for data presentation, the following tables illustrate how such data should be structured once determined experimentally.
Table 1: Example Inhibitory Activity of a Generic Triterpenoid against Acetylcholinesterase (AChE)
| Compound | Target Enzyme | IC50 (µM) | Source of Enzyme | Assay Method |
| Example Triterpenoid | Homo sapiens AChE | [Insert Value] | Recombinant | Ellman's Assay |
| Example Triterpenoid | Electrophorus electricus AChE | [Insert Value] | Purified | Ellman's Assay |
| Donepezil (Reference) | Homo sapiens AChE | [Insert Value] | Recombinant | Ellman's Assay |
Table 2: Example Kinetic Parameters of a Generic Triterpenoid as an AChE Inhibitor
| Compound | Inhibition Type | K_i (µM) | K_m (mM) | V_max (µmol/min/mg) |
| Example Triterpenoid | [e.g., Competitive, Non-competitive, Mixed] | [Insert Value] | [Insert Value] | [Insert Value] |
| Donepezil (Reference) | Mixed | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
The following is a detailed methodology for determining the acetylcholinesterase inhibitory activity of this compound using the widely accepted Ellman's method.
Principle of the Ellman's Assay
The Ellman's assay is a colorimetric method used to measure AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB²⁻ formation is directly proportional to the AChE activity.
Materials and Reagents
-
Acetylcholinesterase (from Electrophorus electricus or human recombinant)
-
This compound (test compound)
-
Donepezil or Galantamine (positive control)
-
Acetylthiocholine iodide (ATChI) (substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare and adjust the pH of a 0.1 M sodium phosphate buffer to 8.0.
-
DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer.
-
ATChI Solution (10 mM): Dissolve ATChI in deionized water. Prepare this solution fresh on the day of the experiment.
-
AChE Solution (e.g., 0.1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in 100% DMSO.
-
Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay well is ≤1% to avoid solvent interference.
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Blank wells: 190 µL of phosphate buffer + 10 µL of ATChI solution.
-
Control wells (100% enzyme activity): 170 µL of phosphate buffer + 10 µL of DTNB solution + 10 µL of AChE solution + 10 µL of 1% DMSO (vehicle).
-
Test compound wells: 160 µL of phosphate buffer + 10 µL of DTNB solution + 10 µL of AChE solution + 10 µL of this compound serial dilutions.
-
-
Pre-incubation: Add the buffer, DTNB, AChE, and test compound/vehicle to the respective wells. Mix gently and pre-incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Add 10 µL of ATChI solution to all wells except the blank to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 15-20 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
For kinetic studies, vary the substrate (ATChI) concentration at different fixed concentrations of this compound. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition and the kinetic parameters (Ki, Vmax, Km).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the cholinergic signaling pathway and the experimental workflow for the AChE inhibition assay.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
References
Potential PI3K and EGFR Inhibition by Picfeltarraenin IB: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picfeltarraenin IB, a steroid glycoside isolated from Picria fel-terrae Lour., has been identified as a potential dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR) through computational analysis.[1][2] The PI3K/Akt and EGFR signaling pathways are critical regulators of cell growth, proliferation, survival, and migration; their dysregulation is a hallmark of many cancers.[1][2][3][4][5] This technical guide provides a comprehensive overview of the current in silico evidence for this compound's activity, alongside a proposed framework of detailed experimental protocols for the validation of its inhibitory potential. This document is intended to serve as a resource for researchers in oncology and drug discovery, offering the necessary theoretical background and practical methodologies to investigate this compound as a novel anti-cancer agent.
In Silico Evidence of PI3K and EGFR Inhibition
Computational docking studies have been employed to predict the binding affinity of this compound to the ATP-binding pockets of PI3K and EGFR. These in silico analyses provide the foundational hypothesis for its mechanism of action.
Data Presentation: Docking Scores
The following table summarizes the reported docking scores for this compound against PI3K and EGFR, compared to a known inhibitor.[1][2] A more negative docking score indicates a potentially stronger binding affinity.
| Compound | Target Protein | PDB Code | Docking Score |
| This compound | PI3K | 3DBS | -87.7705 |
| This compound | EGFR | 1M17 | -91.7920 |
| Picfeltarraenin IA | PI3K | 3DBS | -90.6176 |
| Picfeltarraenin IA | EGFR | 1M17 | -101.7930 |
| ZSTK474 (Standard) | PI3K | 3DBS | -94.7491 |
| ZSTK474 (Standard) | EGFR | 1M17 | -104.6410 |
In Silico Experimental Protocol
The following methodology was reported for the in silico docking analysis of this compound.[1][2]
-
Protein and Ligand Preparation:
-
Molecular Docking:
-
Visualization and Analysis:
Proposed Experimental Validation Protocols
To validate the in silico findings and characterize the biological activity of this compound, a series of in vitro experiments are necessary. The following sections provide detailed protocols for these key experiments.
In Vitro Kinase Assays
These assays will determine the direct inhibitory effect of this compound on the enzymatic activity of PI3K and EGFR.
Objective: To quantify the IC50 value of this compound for EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.
-
In a multi-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the EGFR kinase and peptide substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Objective: To quantify the IC50 value of this compound for PI3K kinase activity.
Materials:
-
Recombinant human PI3K (e.g., p110α/p85α)
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP
-
This compound
-
Kinase assay buffer
-
PI3K-Glo™ Kinase Assay kit (Promega) or similar
-
Multi-well plates
-
Plate reader
Procedure:
-
Follow a similar serial dilution and plate setup as the EGFR kinase assay.
-
Add the PI3K enzyme and PIP2 substrate to each well.
-
Initiate the reaction with ATP.
-
Incubate and stop the reaction as per the assay kit's protocol.
-
Measure the kinase activity by detecting the remaining ATP or the product generated.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cell-Based Assays
These assays will assess the effect of this compound on cancer cell lines, particularly those with known dependencies on the PI3K/EGFR pathways (e.g., non-small cell lung cancer cell lines like A549 or NCI-H1975).
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition) value.
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and EGFR signaling pathways.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells and treat with this compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in the phosphorylation levels of EGFR and Akt relative to their total protein levels.
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed inhibitory action of this compound on the EGFR/PI3K/Akt signaling pathway.
Experimental Workflow Diagram
Caption: A logical workflow for the experimental validation of this compound's activity.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Analysis of Picfeltarraenin IB Reveals Gaps in Publicly Available Anti-inflammatory Data
Despite significant interest in the therapeutic potential of compounds derived from the plant Picria fel-terrae, a comprehensive review of publicly accessible scientific literature reveals a notable absence of specific data on the anti-inflammatory properties of Picfeltarraenin IB. While related compounds and general extracts of the plant show anti-inflammatory activity, detailed quantitative data and specific mechanistic studies for this compound are not currently available in the public domain.
For researchers, scientists, and drug development professionals seeking to understand the anti-inflammatory potential of this compound, this lack of specific information presents a considerable challenge. Key quantitative metrics, such as IC50 values for the inhibition of major inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), remain unpublished.
Furthermore, detailed experimental protocols and mechanistic studies that are crucial for replicating and building upon existing research are not available for this compound. This includes a lack of specific information on its effects on key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Consequently, creating detailed visualizations of its mechanism of action is not feasible based on the current body of scientific literature.
While research has been conducted on the anti-inflammatory effects of the closely related compound, Picfeltarraenin IA, and various extracts of Picria fel-terrae, it is not scientifically rigorous to extrapolate these findings directly to this compound. Each compound possesses a unique chemical structure that can lead to different biological activities and potencies.
One study noted that this compound, among other compounds isolated from Picria fel-terrae, exhibited inhibitory effects on the complement system, an important part of the innate immune response. However, specific quantitative data detailing the extent of this inhibition (such as an IC50 value) and its relevance compared to other anti-inflammatory mechanisms were not provided.
The absence of this critical data hinders the ability to perform a thorough evaluation of this compound as a potential anti-inflammatory therapeutic agent. Further research is necessary to elucidate its specific mechanisms of action, determine its potency, and establish a clear profile of its effects on inflammatory pathways. Without such studies, the development of this compound for clinical applications in inflammatory diseases remains speculative.
For scientists and researchers in the field, this represents a clear and open area for future investigation. Foundational research to establish the in vitro anti-inflammatory efficacy and to delineate the molecular targets of this compound is a prerequisite for any further drug development efforts.
Unveiling the Antiviral Potential of Picfeltarraenin IB Against Herpes Viruses: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the antiviral activity of Picfeltarraenin IB against herpes viruses. Due to the nascent stage of research in this specific area, this document also draws upon data from related compounds, namely other cucurbitacins, to hypothesize potential mechanisms of action and outlines detailed experimental protocols to guide future investigations.
Introduction to this compound
This compound is a naturally occurring triterpenoid (B12794562) glycoside isolated from the plant Picria fel-terrae. It belongs to the cucurbitacin family of compounds, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties[1]. While primarily investigated as an acetylcholinesterase (AChE) inhibitor, preliminary studies have suggested a potential role for this compound in the treatment of herpes infections[1]. However, the scientific literature presents conflicting initial findings. One study indicated that this compound can slightly inhibit the replication of Herpes Simplex Virus 1 (HSV-1) in SK-N-SH cells at a concentration of 100 µM, though the same report also referenced a study suggesting it has no antiviral activity against HSV. This highlights the critical need for further, more detailed research to elucidate its true potential.
Quantitative Data on Antiviral Activity
Currently, there is a significant lack of publicly available quantitative data on the specific anti-herpetic activity of this compound. To facilitate future research and provide a framework for data comparison, the following tables are presented. Table 1 outlines the limited qualitative findings for this compound, while Table 2 provides a template for the kind of quantitative data that needs to be generated. For comparative purposes, Table 3 summarizes the antiviral activities of other related cucurbitacin compounds against various viruses, which may offer insights into the potential efficacy of this compound.
Table 1: Summary of Reported Anti-Herpes Virus Activity of this compound
| Compound | Virus | Cell Line | Concentration | Observed Effect | Source |
| This compound | HSV-1 | SK-N-SH | 100 µM | Slight inhibition of viral replication | |
| This compound | HSV | Not Specified | Not Specified | No antiviral activity reported (as cited in) |
Table 2: Template for Quantitative Antiviral Data for this compound
| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Assay Method |
| HSV-1 (e.g., KOS, F) | Vero | Plaque Reduction Assay | |||
| HSV-2 (e.g., G) | Vero | Plaque Reduction Assay | |||
| VZV | MRC-5 | Plaque Reduction Assay | |||
| HCMV | HFF-1 | Plaque Reduction Assay |
Table 3: Antiviral Activity of Other Cucurbitacin Compounds
| Compound | Virus | IC50/EC50 | Cell Line | Source |
| Cucurbitacin B | Bovine Viral Diarrhoea Virus (BVDV) | Not specified | Not specified | [2] |
| Cucurbitacin D | Bovine Viral Diarrhoea Virus (BVDV) | Not specified | Not specified | [2] |
| Cucurbitacin E | Bovine Viral Diarrhoea Virus (BVDV) | Not specified | Not specified | [2] |
| Cucurbitacin B | Hepatitis C Virus (HCV) | Not specified | Huh-7.5 | [2] |
| Cucurbitacin D | Hepatitis C Virus (HCV) | Not specified | Huh-7.5 | [2] |
| Cucurbitacin E | Hepatitis C Virus (HCV) | Not specified | Huh-7.5 | [2] |
Experimental Protocols
To ensure consistency and reproducibility in future studies, this section provides detailed methodologies for key experiments required to thoroughly evaluate the antiviral activity of this compound.
Cytotoxicity Assay (CCK-8 Method)
Objective: To determine the concentration of this compound that is toxic to the host cells (CC50).
Materials:
-
Vero cells (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a cell-free blank.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours[3][4][5][6].
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the CC50 value using regression analysis.
Plaque Reduction Assay
Objective: To determine the concentration of this compound that inhibits virus-induced plaque formation by 50% (EC50).
Materials:
-
Vero cells
-
HSV-1 or HSV-2 virus stock
-
DMEM with 2% FBS
-
This compound
-
Methylcellulose (B11928114) overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer[7][8][9][10][11].
-
Pre-treat the cell monolayers with various non-toxic concentrations of this compound for 1-2 hours.
-
Infect the cells with a known titer of HSV (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with methylcellulose medium containing the respective concentrations of this compound.
-
Incubate the plates for 2-3 days at 37°C with 5% CO2 until plaques are visible.
-
Fix the cells with a formalin solution and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque inhibition relative to the virus control.
-
Determine the EC50 value using regression analysis.
Viral DNA Quantification by qPCR
Objective: To quantify the effect of this compound on viral DNA replication.
Materials:
-
Vero cells
-
HSV-1 or HSV-2 virus stock
-
This compound
-
DNA extraction kit
-
Primers and probes specific for an HSV gene (e.g., UL27) and a host housekeeping gene (e.g., β-actin)
-
qPCR master mix and instrument
Procedure:
-
Seed Vero cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Infect the cells with HSV at a specific multiplicity of infection (MOI), for example, 0.1.
-
After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the compound.
-
At a specific time point post-infection (e.g., 24 hours), harvest the cells and extract total DNA.
-
Perform qPCR using primers and probes for the target viral and host genes[12][13][14].
-
Calculate the relative viral DNA copy number normalized to the host housekeeping gene using the ΔΔCt method.
Potential Mechanisms of Action and Signaling Pathways
While the precise mechanism of action of this compound against herpes viruses is unknown, its classification as a cucurbitacin provides a basis for forming a hypothesis. Cucurbitacins are known to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway[15][16]. This pathway is crucial for the cellular response to interferons and plays a significant role in the host's antiviral defense. However, many viruses, including herpes viruses, can manipulate this pathway to their advantage. Therefore, it is plausible that this compound could exert its antiviral effect by modulating the JAK/STAT pathway.
The following diagram illustrates a hypothetical mechanism of action for this compound against herpes viruses, based on the known effects of cucurbitacins on the JAK/STAT pathway.
Caption: Hypothetical mechanism of this compound against herpes viruses.
The following diagram illustrates a general experimental workflow for evaluating the anti-herpes virus activity of a compound like this compound.
Caption: Experimental workflow for antiviral drug discovery.
Conclusion and Future Directions
The investigation into the anti-herpes virus activity of this compound is in its infancy. The currently available data is sparse and contradictory, underscoring the urgent need for rigorous and systematic research. This technical guide provides a foundational framework for researchers to build upon. By employing the standardized protocols outlined herein, the scientific community can generate the robust and comparable data necessary to definitively assess the therapeutic potential of this compound against herpes viruses. Future studies should focus on determining the EC50 and CC50 values against a panel of herpes viruses, elucidating the precise mechanism of action, and exploring its efficacy in in vivo models. The potential link to the JAK/STAT signaling pathway, based on its cucurbitacin nature, presents a compelling avenue for initial mechanistic studies. The insights gained from such research will be invaluable for the development of novel antiviral therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. "Anticancer and Antiviral Activities of Cucurbitacins Isolated From Cuc" by Abdulrhman Saleh Alsayari [openprairie.sdstate.edu]
- 3. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 4. dojindo.co.jp [dojindo.co.jp]
- 5. biogot.com [biogot.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 8. Plaquing of Herpes Simplex Viruses [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wechat.promega.com.cn [wechat.promega.com.cn]
- 13. youseq.com [youseq.com]
- 14. nzytech.com [nzytech.com]
- 15. Plausible mechanisms explaining the role of cucurbitacins as potential therapeutic drugs against coronavirus 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
Picfeltarraenin IB: A Technical Guide for Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available scientific information on Picfeltarraenin IB for cancer research. It is important to note that while preclinical data on crude extracts of its source plant and computational modeling suggest potential anti-cancer activity, there is a significant lack of published experimental data on the purified this compound compound itself. Therefore, some sections of this guide are based on hypothesized mechanisms and generalized protocols. All data presented for extracts should be interpreted with the understanding that they do not reflect the effects of the isolated compound.
Executive Summary
This compound is a naturally occurring triterpenoid (B12794562) cucurbitacin glycoside isolated from the plant Picria fel-terrae Lour.[1][2][3]. As a member of the cucurbitacin family, it belongs to a class of compounds known for their diverse biological activities, including potent anti-inflammatory and anti-cancer effects[1][4][5][6]. While research on this compound is still in its nascent stages, preliminary in silico studies and experimental data on crude extracts of P. fel-terrae suggest that it may hold promise as a subject for cancer research. Computational models predict that this compound could act as an inhibitor of key oncogenic signaling pathways, namely the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) pathways[7][8]. Furthermore, studies on fractions of its source plant have demonstrated cytotoxic, anti-proliferative, and pro-apoptotic activities in breast cancer cell lines[9][10][11][12].
This technical guide provides a comprehensive overview of the existing, albeit limited, data on this compound and related extracts. It includes hypothesized signaling pathways based on computational data and the known mechanisms of similar compounds, alongside generalized experimental protocols that can be adapted for the investigation of this compound's anti-cancer properties.
Chemical and Physical Properties
| Property | Value | Source |
| Compound Type | Triterpenoid, Cucurbitacin Glycoside | [1][3] |
| Natural Source | Picria fel-terrae Lour. | [1][2] |
| Molecular Weight | 792.95 g/mol | [13] |
| Solubility | Soluble in DMSO (100 mg/mL) | [13] |
Preclinical Data (from Picria fel-terrae Extracts)
Note: The following data were obtained from studies using crude n-hexane or ethyl acetate (B1210297) fractions of Picria fel-terrae, not purified this compound. These results indicate the potential of compounds within the plant but cannot be directly attributed to this compound alone.
Cytotoxicity
| Cell Line | Fraction | IC₅₀ (µg/mL) | Assay | Source |
| T47D (Breast Cancer) | n-Hexane | 75.87 ± 0.75 | MTT | [9] |
| 4T1 (Breast Cancer) | Ethyl Acetate | 50.49 ± 1.07 | MTT | [10] |
| MCF-7 (Breast Cancer) | Ethyl Acetate | 56.79 ± 0.22 | MTT | [10] |
| T47D (Breast Cancer) | Ethyl Acetate | 62.98 | MTT | [10] |
Apoptosis Induction
A study on the n-hexane fraction of P. fel-terrae on the T47D breast cancer cell line demonstrated an increase in apoptosis after treatment with 15 µg/mL of the fraction.[9]
| Cell Population | Control (%) | Treated (15 µg/mL n-Hexane Fraction) (%) |
| Early Apoptosis | 0.18 | 24.25 |
| Late Apoptosis/Necrosis | 0.06 | 4.26 |
Cell Cycle Analysis
The same study also reported that the n-hexane fraction of P. fel-terrae induced cell cycle arrest in T47D cells at a concentration of 15 µg/mL.[9]
| Cell Cycle Phase | Control (%) | Treated (15 µg/mL n-Hexane Fraction) (%) |
| G2/M | Not Reported | 37.47 |
| S | Not Reported | 19.41 |
Hypothesized Signaling Pathways and Mechanisms of Action
Based on computational modeling and the known activities of related cucurbitacins, the following signaling pathways are proposed as potential targets of this compound in cancer cells.
EGFR/PI3K/Akt Signaling Pathway (Hypothesized)
In silico docking studies suggest that this compound has the potential to inhibit both EGFR and PI3K.[7][8] Inhibition of these upstream signaling nodes would lead to the downregulation of the entire PI3K/Akt pathway, a critical driver of cell proliferation, survival, and growth in many cancers.[14][15][16]
Figure 1: Hypothesized inhibition of the EGFR/PI3K/Akt pathway by this compound.
JAK/STAT3 Signaling Pathway (Hypothesized)
Many cucurbitacin compounds are known potent inhibitors of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][5] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell survival, proliferation, and angiogenesis. It is plausible that this compound, as a cucurbitacin, also targets this pathway.
Figure 2: Hypothesized inhibition of the JAK/STAT3 signaling pathway by this compound.
Experimental Protocols (Generalized)
The following are generalized protocols for key assays to characterize the anti-cancer activity of this compound. These should be optimized for specific cell lines and experimental conditions.
Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Figure 3: General workflow for a cell viability MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling cascade.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for various times and concentrations.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., GAPDH).
Figure 4: General workflow for Western Blot analysis.
Future Directions and Research Recommendations
The current body of literature on this compound in the context of cancer research is sparse. To validate its potential as an anti-cancer agent, the following areas of investigation are critical:
-
In Vitro Cytotoxicity Screening: Determine the IC₅₀ values of purified this compound across a wide panel of cancer cell lines representing various tumor types.
-
Mechanism of Action Studies: Experimentally validate the hypothesized inhibition of the EGFR/PI3K/Akt and JAK/STAT3 pathways using techniques such as Western blotting, immunoprecipitation, and kinase assays.
-
Apoptosis and Cell Cycle Analysis: Conduct detailed studies to confirm and quantify the induction of apoptosis and cell cycle arrest by purified this compound.
-
Investigation of Other Cancer Hallmarks: Explore the effects of this compound on angiogenesis, metastasis, and the induction of reactive oxygen species (ROS).
-
In Vivo Efficacy Studies: Evaluate the anti-tumor efficacy of this compound in preclinical animal models, such as xenograft and patient-derived xenograft (PDX) models.
-
Combination Studies: Investigate the potential synergistic effects of this compound with standard-of-care chemotherapies and targeted agents.
By systematically addressing these research questions, the scientific community can elucidate the true potential of this compound as a novel therapeutic agent or a valuable tool for cancer research.
References
- 1. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. scitepress.org [scitepress.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Immunomodulatory Activities of Picria Fel-Terrae Lour Herbs towards RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cucurbitacin L 2-O-β-Glucoside Demonstrates Apoptogenesis in Colon Adenocarcinoma Cells (HT-29): Involvement of Reactive Oxygen and Nitrogen Species Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments | MDPI [mdpi.com]
- 16. Cellular and Molecular Mechanisms of Pristimerin in Cancer Therapy: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Whitepaper on the Neuroprotective Potential of Picfeltarraenin IB
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the current, albeit limited, publicly available information regarding the neuroprotective potential of Picfeltarraenin IB. Direct experimental evidence is scarce, and therefore, this guide extrapolates potential mechanisms based on its known biochemical activities and the effects of structurally related compounds. The experimental protocols provided are standardized methodologies proposed for the systematic investigation of this compound's neuroprotective effects.
Executive Summary
This compound is a triterpenoid (B12794562) glycoside isolated from the plant Picria fel-terrae. While its primary characterization has been as an acetylcholinesterase (AChE) inhibitor, emerging computational data and the known activities of related compounds suggest a broader pharmacological profile that may confer neuroprotective benefits. This technical guide consolidates the existing data on this compound and outlines its potential neuroprotective mechanisms through three primary avenues: cholinergic system modulation, inhibition of pro-inflammatory pathways, and activation of pro-survival signaling cascades. We provide detailed experimental protocols and conceptual workflows to guide future research and drug development efforts in this area.
Core Compound Information
A summary of the known quantitative and qualitative data for this compound is presented below.
| Parameter | Data |
| Molecular Formula | C₄₂H₆₄O₁₄ |
| Molecular Weight | 793.0 g/mol |
| Primary Mechanism | Acetylcholinesterase (AChE) Inhibitor |
| Potential Mechanisms | Putative PI3K/EGFR Inhibitor (based on in silico analysis) |
| In Vitro Solubility | DMSO: ≥ 100 mg/mL (126.11 mM) |
| In Vivo Formulation (Example) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (Solubility: ≥ 2.08 mg/mL) |
Potential Neuroprotective Mechanisms and Signaling Pathways
The neuroprotective potential of this compound can be hypothesized through three interconnected mechanisms.
Acetylcholinesterase (AChE) Inhibition
As a known AChE inhibitor, this compound increases the availability of acetylcholine (B1216132) in the synaptic cleft. This is the primary mechanism of action for several drugs used to treat the cognitive symptoms of Alzheimer's disease. Beyond symptomatic relief, AChE inhibition is linked to neuroprotective effects, including the reduction of amyloid-beta (Aβ) aggregation and the attenuation of excitotoxicity.
Anti-Inflammatory Effects via NF-κB Pathway Inhibition
Neuroinflammation is a key pathological feature of many neurodegenerative diseases, driven by activated microglia and astrocytes. The transcription factor NF-κB is a central regulator of the inflammatory response, promoting the expression of pro-inflammatory cytokines like TNF-α and IL-1β. A related compound, Picfeltarraenin IA, has been shown to inhibit the NF-κB pathway. It is plausible that this compound shares this anti-inflammatory mechanism, thereby reducing glial-mediated neurotoxicity.[1][2][3]
Pro-Survival Signaling via PI3K/Akt Pathway
In silico studies have identified this compound as a potential inhibitor of PI3K and EGFR. While EGFR inhibition is typically associated with anti-cancer effects, the PI3K/Akt pathway is a critical mediator of neuronal survival and is activated by neurotrophic factors. It promotes cell survival by inhibiting pro-apoptotic proteins (like Bad and GSK-3β) and activating transcription factors that upregulate anti-apoptotic genes. If this compound modulates this pathway, it could directly enhance neuronal resilience against degenerative insults.[4][5][6]
Experimental Protocols for Assessing Neuroprotective Potential
A systematic evaluation of this compound's neuroprotective effects is required. The following protocols provide a framework for such an investigation.
General Experimental Workflow
A tiered approach, from initial in vitro screening to in vivo efficacy studies, is recommended.
In Vitro Neuroprotection Studies
Cell Model: Human neuroblastoma SH-SY5Y cells are a common and appropriate model. For certain assays, differentiation into a more mature neuronal phenotype with retinoic acid can be performed.
4.2.1 MTT Assay for Cell Viability This assay measures the metabolic activity of mitochondria, which is indicative of cell viability.[7][8]
-
Materials: SH-SY5Y cells, 96-well plates, complete culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO, neurotoxin (e.g., 100 µM H₂O₂ or 10 µM Aβ₁₋₄₂), this compound.
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Introduce the neurotoxin to the appropriate wells and incubate for 24 hours.
-
Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
4.2.2 LDH Assay for Cytotoxicity This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cell membrane rupture and cytotoxicity.[9][10]
-
Materials: Same as MTT assay, plus an LDH cytotoxicity detection kit.
-
Protocol:
-
Follow steps 1-3 from the MTT protocol.
-
After the 24-hour incubation with the neurotoxin, carefully collect 50 µL of supernatant from each well.
-
Follow the manufacturer's instructions for the LDH kit, which typically involves adding a reaction mixture to the supernatant.
-
Incubate for the recommended time (e.g., 30 minutes) at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculate cytotoxicity as a percentage relative to a positive control (fully lysed cells).
-
4.2.3 Western Blot for Apoptosis Markers This technique is used to detect changes in the expression of key proteins involved in the apoptotic cascade.[11][12][13]
-
Materials: 6-well plates, cell lysis buffer (RIPA), protease inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin), HRP-conjugated secondary antibodies, ECL detection reagent.
-
Protocol:
-
Plate and treat cells in 6-well plates as described previously.
-
Lyse the cells and quantify protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an ECL reagent and an imaging system.
-
Quantify band intensity and normalize to the loading control (β-actin). Analyze the ratio of pro- to anti-apoptotic proteins (e.g., Bax/Bcl-2).
-
In Vivo Neuroprotection Studies
Animal Model: Scopolamine-induced amnesia in mice is a well-established model for screening compounds targeting cholinergic deficits relevant to Alzheimer's disease.[14][15][16] Scopolamine (B1681570), a muscarinic receptor antagonist, induces transient cognitive impairment.[17][18]
4.3.1 Morris Water Maze (MWM) for Spatial Memory The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory.[19][20][21][22]
-
Apparatus: A circular pool (approx. 150 cm diameter) filled with opaque water, a hidden escape platform, and a video tracking system.
-
Protocol:
-
Acquisition Phase (4-5 days):
-
Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle to different groups of mice 30 minutes before the trial.
-
30 minutes after compound administration, inject scopolamine (e.g., 1 mg/kg, i.p.).
-
Each mouse undergoes four trials per day from different starting positions.
-
Record the escape latency (time to find the platform) and path length. A 60-second cut-off is typical, after which the mouse is guided to the platform.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.
-
-
Data Presentation and Interpretation
Quantitative data should be presented clearly in tables and graphs. Below are examples of how data from the proposed experiments could be structured.
Table 1: Effect of this compound on H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Max) |
|---|---|---|---|
| Control (Untreated) | - | 100 ± 5.1 | 5.2 ± 1.3 |
| H₂O₂ | 100 | 45.3 ± 4.5 | 88.9 ± 6.2 |
| H₂O₂ + this compound | 0.1 | 55.8 ± 3.9 | 75.1 ± 5.5 |
| H₂O₂ + this compound | 1.0 | 72.4 ± 5.2 | 43.6 ± 4.8 |
| H₂O₂ + this compound | 10.0 | 89.1 ± 4.8 | 18.2 ± 3.1 |
(Data are hypothetical examples, presented as mean ± SD)
Table 2: Effect of this compound on Scopolamine-Induced Memory Impairment in the Morris Water Maze
| Treatment Group | Dose (mg/kg) | Escape Latency (s) - Day 4 | Time in Target Quadrant (s) - Probe Trial |
|---|---|---|---|
| Vehicle | - | 15.2 ± 2.5 | 25.1 ± 3.3 |
| Scopolamine | 1 | 48.9 ± 5.1 | 10.5 ± 2.1 |
| Scopolamine + this compound | 1 | 35.6 ± 4.8 | 16.8 ± 2.9 |
| Scopolamine + this compound | 5 | 22.1 ± 3.9 | 22.4 ± 3.1 |
(Data are hypothetical examples, presented as mean ± SD)
Conclusion and Future Directions
This compound presents a compelling, yet underexplored, candidate for neuroprotective drug development. Its established role as an AChE inhibitor, combined with plausible anti-inflammatory and pro-survival activities, positions it as a potential multi-target agent. The experimental framework outlined in this whitepaper provides a clear roadmap for elucidating its therapeutic potential. Future research should focus on validating these proposed mechanisms, expanding in vivo studies to transgenic models of neurodegenerative diseases, and exploring its pharmacokinetic and safety profiles.
References
- 1. Role of neuroinflammatory NF-κB signaling and glial crosstalk in neurodegeneration - ProQuest [proquest.com]
- 2. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB in neuronal plasticity and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 10. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures [bio-protocol.org]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. youtube.com [youtube.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. criver.com [criver.com]
- 15. atlasofscience.org [atlasofscience.org]
- 16. Scopolamine Induced Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. mdpi.com [mdpi.com]
- 18. Scopolamine animal model of memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. coconote.app [coconote.app]
- 22. mmpc.org [mmpc.org]
Picfeltarraenin IB: A Technical Guide for Researchers
CAS Number: 97230-46-1
This technical guide provides an in-depth overview of Picfeltarraenin IB, a natural compound with potential therapeutic applications. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive summary of its chemical properties, biological activities, and the experimental methodologies used for its characterization.
Chemical and Physical Properties
This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from the plant Picria fel-terrae. It presents as a powder and exhibits solubility in various organic solvents.[1]
| Property | Value | Source |
| CAS Number | 97230-46-1 | [1] |
| Molecular Formula | C42H64O14 | [1] |
| Molecular Weight | 792.95 g/mol | [1] |
| Purity | ≥98% | N/A |
| Physical Description | Powder | N/A |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | [1] |
Biological Activity and Therapeutic Potential
This compound has demonstrated inhibitory activity against several key biological targets, suggesting its potential in the treatment of a range of diseases.
Acetylcholinesterase (AChE) Inhibition
PI3K and EGFR Inhibition (In Silico)
In silico docking studies have explored the potential of this compound as an inhibitor of Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR).[3] These proteins are key components of signaling pathways that are often dysregulated in cancer, making them important targets for anti-cancer drug development. The docking scores from these computational models suggest a potential binding affinity of this compound to both PI3K and EGFR. However, it is crucial to note that these are predictive findings and require experimental validation to confirm the inhibitory activity and determine quantitative measures such as IC50 values.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. Below are generalized methodologies for the key assays relevant to the study of this compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and inhibition.
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.[4][5]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound (test compound)
-
Microplate reader
Procedure:
-
Prepare solutions of ATCI and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (this compound) at various concentrations.
-
Add the AChE enzyme solution to initiate the reaction. A blank reaction without the enzyme should be included as a control.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
After a set incubation period, add the substrate (ATCI) to all wells.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
PI3K Kinase Assay (In Vitro)
Various assay formats, such as luminescence-based or fluorescence-based assays, can be used to measure PI3K activity.
Principle: These assays typically measure the amount of ADP produced from the kinase reaction where PI3K phosphorylates its substrate (e.g., PIP2) using ATP. The amount of ADP is proportional to the kinase activity.
Materials:
-
Recombinant PI3K enzyme (e.g., PI3Kα)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
This compound (test compound)
-
Microplate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound (this compound).
-
In a suitable microplate, add the PI3K enzyme, the test compound, and the kinase assay buffer.
-
Initiate the kinase reaction by adding a mixture of the lipid substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[6]
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol. This step typically involves converting the ADP produced to a detectable signal (e.g., light or fluorescence).[6]
-
Measure the signal using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value as described for the AChE assay.
EGFR Kinase Assay (In Vitro)
Similar to the PI3K assay, EGFR kinase activity can be measured using various in vitro assay formats.
Principle: These assays measure the phosphorylation of a substrate by the EGFR kinase domain. The level of phosphorylation is indicative of the enzyme's activity.
Materials:
-
Recombinant EGFR kinase domain
-
Substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
Detection reagents (e.g., anti-phosphotyrosine antibody-based detection or luminescence-based ADP detection)
-
This compound (test compound)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the EGFR kinase, the test compound, and the kinase assay buffer.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature for a defined time.
-
Stop the reaction and add the detection reagents. This may involve adding an antibody that specifically recognizes the phosphorylated substrate or a reagent that quantifies the amount of ADP produced.
-
Measure the resulting signal (e.g., fluorescence, luminescence, or absorbance).
-
Calculate the percent inhibition and determine the IC50 value.
Signaling Pathway Analysis
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[7] Its dysregulation is frequently observed in cancer.
Logical Flow of PI3K/Akt Signaling Inhibition: A potential mechanism of action for a PI3K inhibitor like this compound would be to block the catalytic activity of PI3K. This would prevent the phosphorylation of PIP2 to PIP3, a critical step in the activation of the pathway. The subsequent reduction in PIP3 levels would lead to decreased activation of the downstream kinase Akt, thereby inhibiting the pro-survival and pro-proliferative signals mediated by this pathway.
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
Experimental Workflow for In Vitro Kinase Inhibition Assay
The following diagram illustrates a typical workflow for determining the in vitro inhibitory activity of a compound against a target kinase.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.de [promega.de]
- 7. PI3K class IB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Picfeltarraenin IB: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraenin IB is a naturally occurring triterpenoid (B12794562) glycoside isolated from Picria fel-terrae.[1] It has garnered significant interest within the scientific community due to its potential therapeutic applications, including its activity as an acetylcholinesterase (AChE) inhibitor and its prospective roles in anti-inflammatory and anti-cancer therapies.[2][3][4] This document provides detailed protocols for in vitro assays to evaluate the biological activities of this compound and summarizes the available quantitative data.
Biological Activities and In Vitro Data
This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE).[5] While specific IC50 values are not consistently reported in publicly available literature, one study indicates that its inhibitory effect on AChE is stronger than that of the well-known inhibitor, Tacrine.[5]
In the context of cancer research, in vitro studies on a panel of 60 human tumor cell lines revealed that this compound did not exhibit significant cytotoxic activity.[6]
Computational in silico studies have suggested that this compound may also act as an inhibitor of Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR), key components in cell signaling pathways related to cell growth, proliferation, and survival.[1][7] However, in vitro experimental data to confirm these specific inhibitory activities is not yet available.
Quantitative Data Summary
| Target/Assay | Cell Line(s) | Result | Reference |
| Cytotoxicity | 60 Human Tumor Cell Lines | GI50 > 100 µM | [6] |
| Acetylcholinesterase (AChE) Inhibition | Not Applicable (Enzyme Assay) | Stronger inhibition than Tacrine; specific IC50 not reported. | [5] |
| Anti-inflammatory Activity | Not Reported | No quantitative data available. | |
| PI3K/EGFR Inhibition (in silico) | Not Applicable | Predicted to be an inhibitor. | [1][7] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is adapted from the widely used Ellman's method for determining AChE activity.
Objective: To determine the in vitro inhibitory activity of this compound on acetylcholinesterase.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in phosphate buffer to achieve the desired final concentrations.
-
Prepare AChE solution in phosphate buffer.
-
Prepare ATCI and DTNB solutions in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of each concentration of this compound solution.
-
Add 50 µL of AChE solution to each well.
-
Add 125 µL of phosphate buffer to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of DTNB solution followed by 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition can be calculated using the following formula:
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration that causes 50% inhibition).
-
Caption: Workflow for the AChE inhibition assay.
Anti-Inflammatory Activity Assay in LPS-Stimulated Cells
This protocol is based on the methodology used to study the anti-inflammatory effects of Picfeltarraenin IA and can be adapted for this compound.[8]
Objective: To evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated cells.
Cell Line: Human lung adenocarcinoma epithelial cells (A549) or a similar relevant cell line.
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
A549 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
ELISA kits for IL-8 and PGE2
-
Reagents and antibodies for Western blotting (COX-2, NF-κB p65, and a loading control like β-actin)
Procedure:
2.1 Cell Viability Assay (MTT Assay):
-
Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
2.2 Measurement of Inflammatory Mediators (ELISA):
-
Seed A549 cells in a 24-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of Interleukin-8 (IL-8) and Prostaglandin E2 (PGE2) using specific ELISA kits according to the manufacturer's instructions.
2.3 Analysis of Protein Expression (Western Blot):
-
Seed A549 cells in a 6-well plate.
-
Pre-treat the cells with this compound and stimulate with LPS as described above.
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Cyclooxygenase-2 (COX-2), NF-κB p65, and a loading control.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
Caption: Workflow for the anti-inflammatory assay.
Cytotoxicity Assay in Cancer Cell Lines
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
Cell Lines: A panel of relevant cancer cell lines (e.g., breast, lung, colon).
Materials:
-
This compound
-
Selected cancer cell lines
-
Appropriate cell culture medium and supplements
-
MTT or other viability assay reagents (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Perform a cell viability assay (e.g., MTT assay as described in section 2.1).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the results to determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathways
Based on existing literature for related compounds and in silico predictions for this compound, the following signaling pathways are of interest for investigation.
NF-κB Signaling Pathway
Picfeltarraenin IA, a closely related compound, has been shown to inhibit the NF-κB pathway.[8] It is hypothesized that this compound may act similarly.
Caption: Hypothesized NF-κB pathway inhibition.
PI3K/Akt and EGFR Signaling Pathways
In silico models suggest that this compound may inhibit PI3K and EGFR signaling.
Caption: Predicted PI3K/EGFR pathway inhibition.
Conclusion
This compound is a promising natural compound with demonstrated potent in vitro activity as an acetylcholinesterase inhibitor. While its anti-inflammatory and anti-cancer properties require further in vitro and in vivo validation, the protocols and data presented here provide a solid foundation for researchers to further investigate its therapeutic potential. Future studies should focus on elucidating the precise mechanisms of action and confirming its effects on the NF-κB, PI3K, and EGFR signaling pathways.
References
- 1. This compound | CAS:97230-46-1 | Manufacturer ChemFaces [chemfaces.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes: Formulation of Picfeltarraenin IB for In Vivo Research
1. Introduction
Picfeltarraenin IB is a triterpenoid (B12794562) natural product isolated from Picria fel-terrae Lour.[1][2]. It has garnered significant interest within the research community for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and acetylcholinesterase (AChE) inhibitory activities[1][2][3]. A primary challenge in the preclinical in vivo evaluation of this compound is its poor aqueous solubility, a common characteristic of hydrophobic compounds[3][4]. This necessitates the use of specialized formulation strategies to ensure adequate bioavailability for pharmacological and toxicological studies.
These application notes provide an overview of this compound's physicochemical properties and detail several recommended formulation protocols suitable for in vivo administration in animal models.
2. Physicochemical Properties
A comprehensive understanding of this compound's properties is essential for selecting an appropriate formulation strategy. Key data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C42H64O14 | [1][5] |
| Molecular Weight | 792.95 g/mol | [1][5] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 97230-46-1 | [1][5] |
| In Vitro Solubility | DMSO: ≥ 100-250 mg/mL | [1][3] |
| Ethanol: ~25 mg/mL | [3] | |
| Water: Insoluble | [3] |
3. Recommended Formulations for In Vivo Studies
The selection of a vehicle for in vivo delivery depends on the experimental goals, route of administration, and required dosage. For this compound, co-solvent systems are highly effective and commonly used for initial screenings.
| Formulation ID | Vehicle Composition | Max. Achievable Conc. | Recommended Route |
| F1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | IP, Oral Gavage |
| F2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | IP, IV |
| F3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Oral Gavage, SC |
Note: These formulations have been shown to yield clear solutions with this compound[1]. The use of heat and/or sonication can aid dissolution if precipitation occurs[1][6]. For studies involving continuous dosing over extended periods (e.g., more than half a month), the corn oil-based formulation (F3) should be used with caution[1].
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation (F1)
This protocol details the preparation of a widely used vehicle for hydrophobic compounds, suitable for intraperitoneal (IP) injection or oral gavage.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell-culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound and place it into a sterile conical tube.
-
Initial Dissolution: Add the required volume of DMSO to the tube to achieve 10% of the final desired volume. For example, for a final volume of 10 mL, add 1 mL of DMSO.
-
Vortex/Sonicate: Vortex the mixture thoroughly until the this compound is completely dissolved. If needed, use an ultrasonic bath to aid dissolution. Ensure a clear solution is formed before proceeding.
-
Add Co-solvents: Add the solvents sequentially as follows, vortexing well after each addition:
-
Final Dilution: Slowly add the sterile saline (45% of final volume, e.g., 4.5 mL for a 10 mL total) to the mixture while vortexing[7][8].
-
Final Inspection: Visually inspect the final formulation. It should be a clear, homogenous solution. If any precipitation is observed, gentle warming or brief sonication may be applied[7].
-
Storage: Store the prepared formulation at 4°C, protected from light[1][6]. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended, though stability should be verified[1][6].
Protocol 2: Preparation of a Cyclodextrin-Based Formulation (F2)
This formulation utilizes Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to form inclusion complexes, which significantly enhances the aqueous solubility of hydrophobic drugs, making it suitable for intravenous (IV) administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
SBE-β-CD (e.g., Captisol®)
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
Procedure:
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) SBE-β-CD solution by dissolving it in sterile saline.
-
Prepare Drug Stock: In a separate tube, dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL)[1].
-
Combine and Mix: To prepare the final formulation, add the DMSO stock solution to the SBE-β-CD solution. For example, to make 1 mL of a 2.08 mg/mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution[1].
-
Vortex: Mix thoroughly by vortexing until a clear, homogenous solution is achieved.
-
Final Inspection & Storage: Inspect for clarity and store at 4°C, protected from light.
Visualization of Workflows and Pathways
To facilitate experimental planning and understanding of the compound's mechanism, the following diagrams illustrate a typical formulation workflow and a key signaling pathway modulated by related compounds.
A related compound, Picfeltarraenin IA, has been shown to inhibit inflammation by suppressing the NF-κB pathway[9]. Given the structural similarity, this compound may act through a similar mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:97230-46-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetylcholinesterase Inhibition Assay Using Picfeltarraenin IB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological disorders. Picfeltarraenin IB, a triterpenoid (B12794562) saponin (B1150181) isolated from Picria fel-terrae Lour., has been identified as a potent inhibitor of acetylcholinesterase.[1][2] These application notes provide a detailed protocol for the in vitro assessment of AChE inhibition by this compound using the widely accepted Ellman's method.
Principle of the Assay
The acetylcholinesterase inhibition assay is based on the Ellman's method, a colorimetric assay that measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of the reaction decreases, allowing for the quantification of the inhibitory potency.
Data Presentation
| Compound | Source Organism | Method | Result | Reference |
| This compound | Picria fel-terrae Lour. | Bioassay- and LC-MS-guided fractionation | Stronger AChE inhibition than Tacrine | [1][2] |
| Tacrine (Reference) | - | Ellman's Method | IC50: [Insert Value] | - |
| This compound (Experimental) | Picria fel-terrae Lour. | Ellman's Method | IC50: [Insert Experimentally Determined Value] | - |
Experimental Protocols
This section provides a detailed methodology for performing the acetylcholinesterase inhibition assay with this compound.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
This compound (from Picria fel-terrae or commercial supplier)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic sodium phosphate solutions to achieve a pH of 8.0.
-
DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of 0.1 M phosphate buffer (pH 7.0).
-
ATCI Solution (10 mM): Dissolve 2.89 mg of ATCI in 1 mL of deionized water. Prepare fresh daily.
-
AChE Enzyme Solution (1 U/mL): Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0) and dilute to a final concentration of 1 U/mL. Keep on ice.
-
This compound Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound in DMSO to prepare a stock solution. Further dilute with phosphate buffer to achieve the desired concentrations for the assay. The final DMSO concentration in the well should not exceed 1%.
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Blank: 190 µL of phosphate buffer + 10 µL of DTNB.
-
Control (100% Activity): 170 µL of phosphate buffer + 10 µL of DMSO (or buffer if the inhibitor is dissolved in buffer) + 10 µL of AChE solution + 10 µL of DTNB.
-
Test Sample: 170 µL of phosphate buffer + 10 µL of this compound solution (at various concentrations) + 10 µL of AChE solution + 10 µL of DTNB.
-
-
Pre-incubation: Add the buffer, enzyme, and inhibitor/vehicle to the respective wells. Mix gently and incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of ATCI solution to all wells except the blank.
-
Measurement: Immediately start measuring the absorbance at 412 nm using a microplate reader. Take readings every 60 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
Acetylcholinesterase Signaling Pathway and Inhibition
Caption: Acetylcholine signaling at the synapse and its inhibition by this compound.
Experimental Workflow for AChE Inhibition Assay
References
Application Notes and Protocols for Plaque Inhibition Assay: Evaluating the Antiviral Activity of Picfeltarraenin IB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraenin IB is a triterpenoid (B12794562) compound isolated from the plant Picria fel-terrae. Preliminary studies suggest that this compound may possess antiviral properties, with potential applications in the treatment of herpes virus infections.[1][2][3] The plaque inhibition assay is a cornerstone technique in virology for quantifying the infectivity of a lytic virus and is a critical tool for evaluating the efficacy of antiviral compounds. This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques, which are localized areas of cell death caused by viral replication. The 50% inhibitory concentration (IC₅₀) is a key parameter derived from this assay, representing the concentration of a compound that inhibits plaque formation by 50%. These application notes provide a comprehensive protocol for utilizing the plaque reduction assay to assess the antiviral activity of this compound against a model virus, Herpes Simplex Virus Type 1 (HSV-1).
Principle of the Assay
The plaque inhibition assay is based on the principle that a single infectious viral particle, when plated on a confluent monolayer of susceptible host cells, will replicate and spread to adjacent cells, creating a localized area of cell death or cytopathic effect (CPE), known as a plaque. In the presence of an effective antiviral agent, the replication and spread of the virus are inhibited, leading to a reduction in the number and/or size of the plaques. By testing a serial dilution of the antiviral compound, a dose-response relationship can be established, and the IC₅₀ value can be calculated. The cells are typically overlaid with a semi-solid medium, such as methylcellulose (B11928114) or agarose, to restrict the spread of the virus to the immediate vicinity of the initially infected cells, ensuring the formation of discrete and countable plaques.
Data Presentation
The antiviral activity of this compound against HSV-1, as determined by the plaque inhibition assay, is summarized below. Please note that the following data is hypothetical and for illustrative purposes only , as specific experimental data for this compound in a plaque inhibition assay is not publicly available at the time of this writing.
Table 1: Cytotoxicity of this compound on Vero Cells
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | 98.5 |
| 5 | 97.2 |
| 10 | 95.8 |
| 25 | 93.1 |
| 50 | 89.5 |
| 100 | 85.3 |
Table 2: Plaque Reduction Assay of this compound against HSV-1
| This compound Concentration (µM) | Average Plaque Count | Percentage of Plaque Inhibition (%) |
| 0 (Virus Control) | 150 | 0 |
| 1 | 125 | 16.7 |
| 5 | 88 | 41.3 |
| 10 | 62 | 58.7 |
| 25 | 29 | 80.7 |
| 50 | 11 | 92.7 |
| 100 | 2 | 98.7 |
Table 3: Calculated Antiviral Parameters for this compound
| Parameter | Value |
| IC₅₀ (50% Inhibitory Concentration) | 7.5 µM |
| CC₅₀ (50% Cytotoxic Concentration) | > 100 µM |
| SI (Selectivity Index = CC₅₀/IC₅₀) | > 13.3 |
Experimental Protocols
Materials and Reagents
-
Cell Line: Vero cells (African green monkey kidney epithelial cells)
-
Virus: Herpes Simplex Virus Type 1 (HSV-1), strain KOS
-
Compound: this compound
-
Media:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Infection Medium: DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin.
-
Overlay Medium: 2X DMEM mixed 1:1 with 1.2% methylcellulose.
-
-
Reagents:
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Crystal Violet Staining Solution (0.1% crystal violet in 20% ethanol)
-
Dimethyl Sulfoxide (DMSO) for compound dilution
-
Protocol 1: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of growth medium and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Addition: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a cell-only control.
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the cell-only control.
Protocol 2: Plaque Inhibition Assay
-
Cell Seeding: Seed Vero cells in 12-well plates at a density of 5 x 10⁵ cells per well in 1 mL of growth medium and incubate for 24 hours to form a confluent monolayer.
-
Virus Dilution and Compound Treatment:
-
Prepare serial dilutions of this compound in infection medium.
-
Prepare a dilution of HSV-1 in infection medium to yield approximately 100-200 plaque-forming units (PFU) per well.
-
In separate tubes, mix the virus dilution with an equal volume of each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
-
Infection:
-
Wash the cell monolayers twice with PBS.
-
Add 200 µL of the virus-compound mixture to each well.
-
Include a virus control (virus mixed with infection medium containing the same concentration of DMSO as the compound-treated wells) and a cell control (mock-infected).
-
Incubate the plates for 1-2 hours at 37°C with gentle rocking every 15 minutes to allow for viral adsorption.
-
-
Overlay:
-
After the adsorption period, aspirate the inoculum.
-
Overlay the cell monolayers with 1 mL of the methylcellulose overlay medium containing the corresponding concentration of this compound.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂ until plaques are visible.
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium and wash the cells gently with PBS.
-
Fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with 0.1% crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Workflow of the Plaque Inhibition Assay.
Caption: Hypothetical Antiviral Mechanism of this compound.
References
Application Notes and Protocols: A Framework for Investigating Novel Compounds in SK-N-SH Neuroblastoma Cells
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, a comprehensive search of scientific literature did not yield specific studies on the treatment of SK-N-SH neuroblastoma cells with Picfeltarraenin IB. Therefore, the following application notes and protocols are provided as a generalized framework for investigating the effects of a novel compound, such as this compound, on the SK-N-SH cell line. The quantitative data presented are hypothetical and for illustrative purposes only.
Introduction to SK-N-SH Neuroblastoma Cells
The SK-N-SH human neuroblastoma cell line, established in 1970 from a bone marrow metastasis of a four-year-old female, is a widely used model in neurobiology and cancer research.[1][2] These cells exhibit a neuroblastic phenotype and are known for their ability to differentiate into a more mature neuronal phenotype upon treatment with agents like retinoic acid.[1][3] SK-N-SH cells are adherent and display an epithelial-like morphology in culture.[1] They are a valuable tool for studying neuroblastoma pathogenesis, drug resistance, and for screening potential therapeutic agents.
Quantitative Data Summary (Hypothetical)
The following tables represent how quantitative data for a compound like this compound could be structured.
Table 1: Cytotoxicity of this compound on SK-N-SH Cells
| Concentration (µM) | Cell Viability (%) (24h) | Cell Viability (%) (48h) | Cell Viability (%) (72h) |
| 0 (Control) | 100 ± 4.2 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 95.3 ± 3.9 | 88.1 ± 4.5 | 75.4 ± 5.2 |
| 5 | 82.1 ± 5.0 | 65.7 ± 4.1 | 48.9 ± 3.7 |
| 10 | 60.5 ± 3.8 | 42.3 ± 3.9 | 25.1 ± 2.9 |
| 25 | 35.2 ± 2.9 | 18.9 ± 2.5 | 9.8 ± 1.5 |
| 50 | 12.8 ± 2.1 | 5.4 ± 1.8 | 2.1 ± 0.9 |
| IC50 (µM) | ~15.2 | ~7.8 | ~5.5 |
Table 2: Apoptosis Induction by this compound in SK-N-SH Cells (48h)
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) | Live Cells (%) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 | 95.6 ± 1.0 |
| 5 | 15.8 ± 2.1 | 8.2 ± 1.5 | 1.2 ± 0.4 | 74.8 ± 3.5 |
| 10 | 28.4 ± 3.2 | 15.7 ± 2.8 | 2.5 ± 0.7 | 53.4 ± 4.1 |
| 25 | 45.1 ± 4.0 | 25.3 ± 3.5 | 4.1 ± 1.1 | 25.5 ± 3.8 |
Table 3: Effect of this compound on Key Signaling Proteins in SK-N-SH Cells (48h, 10µM)
| Protein | Relative Expression (Fold Change vs. Control) |
| p-Akt (Ser473) | 0.45 ± 0.08 |
| p-ERK1/2 (Thr202/Tyr204) | 0.62 ± 0.11 |
| Cleaved Caspase-3 | 3.8 ± 0.45 |
| Bcl-2 | 0.38 ± 0.07 |
| Bax | 2.5 ± 0.31 |
Experimental Protocols
SK-N-SH Cell Culture and Maintenance
-
Medium Preparation: Prepare complete growth medium using ATCC-formulated Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum.
-
Cell Thawing: Thaw cryopreserved SK-N-SH cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 125 x g for 5-10 minutes.
-
Culturing: Resuspend the cell pellet in fresh complete growth medium and seed in a T-75 flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, rinse with a 0.25% trypsin-0.53% EDTA solution, and add 1-2 ml of the trypsin-EDTA solution. Incubate until cells detach. Neutralize the trypsin with complete growth medium and re-seed into new flasks at a recommended split ratio.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed SK-N-SH cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or the compound of interest) and a vehicle control for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed SK-N-SH cells in a 6-well plate and treat with the desired concentrations of the test compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting
-
Protein Extraction: Following treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., Akt, ERK, Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways often implicated in neuroblastoma proliferation and survival, which would be relevant targets for investigation.
Caption: PI3K/Akt/mTOR signaling pathway in neuroblastoma.
Caption: MAPK/ERK signaling cascade in neuroblastoma.
Caption: General workflow for testing a novel compound.
References
Application Notes and Protocols: Quantifying the Effects of Picfeltarraenin IB on HSV-1 DNA Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herpes Simplex Virus-1 (HSV-1) is a prevalent pathogen that causes a range of human diseases, from oral lesions to more severe conditions like encephalitis. The emergence of drug-resistant strains necessitates the discovery of novel antiviral compounds. Picfeltarraenin IB, a natural compound, has been investigated for its potential antiviral activity against HSV-1. These application notes provide a framework for quantifying the effects of this compound on HSV-1 DNA replication, offering detailed protocols for key experiments and guidance on data presentation. While some studies suggest that this compound can inhibit HSV-1 replication and reduce viral DNA in a dose-dependent manner, other reports have shown no significant antiviral activity[1]. Therefore, rigorous and standardized methodologies are crucial for accurately assessing its potential as an anti-HSV-1 agent.
Data Presentation
The following tables summarize the reported quantitative data on the effects of this compound on HSV-1.
Table 1: Effect of this compound on HSV-1 Replication
| Compound | Concentration (µM) | Cell Line | Effect on HSV-1 Replication | Reference |
| This compound | 100 | SK-N-SH | Slight inhibition of replication | [1] |
Table 2: Effect of this compound on HSV-1 DNA
| Compound | Concentration | Cell Line | Method | Effect on HSV-1 DNA | Reference |
| This compound | Dose-dependent | SK-N-SH | qPCR | Reduction in viral DNA | [1] |
Experimental Protocols
Detailed methodologies for quantifying the impact of this compound on HSV-1 DNA replication are provided below.
Cell Culture and Virus Propagation
Objective: To maintain healthy host cells for HSV-1 infection and to propagate a high-titer stock of the virus.
Materials:
-
Vero (African green monkey kidney) cells or SK-N-SH (human neuroblastoma) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
HSV-1 strain (e.g., KOS, F, or a clinical isolate)
-
T-75 cell culture flasks
-
6-well and 24-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture Vero or SK-N-SH cells in T-75 flasks with complete DMEM.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For virus propagation, infect a confluent monolayer of Vero cells in a T-75 flask with HSV-1 at a low multiplicity of infection (MOI) of 0.01.
-
Incubate the infected cells until a widespread cytopathic effect (CPE) is observed (typically 2-3 days).
-
Harvest the virus by subjecting the infected cell culture to three cycles of freezing and thawing.
-
Centrifuge the lysate at 1,500 x g for 15 minutes at 4°C to pellet cell debris.
-
Aliquot the supernatant containing the virus stock and store at -80°C.
-
Determine the virus titer using a plaque assay (see Protocol 3).
Quantitative PCR (qPCR) for HSV-1 DNA Quantification
Objective: To quantify the amount of viral DNA in infected cells treated with this compound.
Materials:
-
24-well plates seeded with host cells
-
HSV-1 stock
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete DMEM
-
DNA extraction kit
-
Primers and probe for a specific HSV-1 gene (e.g., DNA polymerase or glycoprotein (B1211001) D)
-
qPCR master mix
-
qPCR instrument
Protocol:
-
Seed SK-N-SH cells in 24-well plates at a density of 4 x 10⁴ cells per well and incubate for 24 hours.[1]
-
Pre-treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (e.g., DMSO).
-
Infect the cells with HSV-1 at an MOI of 0.1 for 1 hour.[1]
-
Remove the virus inoculum and add fresh medium containing the respective concentrations of this compound.
-
Incubate for an additional 24 hours.[1]
-
Harvest the cells and extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Set up the qPCR reaction using a master mix, primers, probe, and the extracted DNA.
-
Perform the qPCR analysis. The relative quantification of viral DNA can be determined using the ΔΔCt method, normalizing to a host housekeeping gene (e.g., β-actin).
Plaque Reduction Assay
Objective: To determine the effect of this compound on the production of infectious virus particles.
Materials:
-
24-well plates seeded with Vero cells
-
HSV-1 stock
-
This compound
-
Complete DMEM
-
Overlay medium (e.g., DMEM with 1% methylcellulose)
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)
Protocol:
-
Seed Vero cells in 24-well plates at a density of 5 x 10⁴ cells per well and incubate for 24 hours.[1]
-
Infect the confluent cell monolayers with HSV-1 at an MOI of 0.1 for 1 hour.[1]
-
Remove the inoculum and replace it with fresh DMEM containing various concentrations of this compound.[1]
-
After 24 hours of incubation, lyse the cells by three cycles of freezing and thawing.[1]
-
Collect the supernatant containing the progeny virus by centrifugation.[1]
-
Perform serial dilutions of the collected virus supernatants.
-
Infect fresh confluent monolayers of Vero cells in 24-well plates with the virus dilutions for 1 hour.
-
Remove the inoculum and overlay the cells with medium containing 1% methylcellulose.
-
Incubate for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet solution.
-
Count the number of plaques and calculate the virus titer (Plaque Forming Units per mL, PFU/mL). The percentage of inhibition is calculated relative to the vehicle-treated control.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for quantifying this compound effects on HSV-1.
HSV-1 Replication Cycle and Potential Antiviral Targets
Caption: Generalized HSV-1 replication cycle with potential antiviral targets.
References
Application Notes and Protocols for Picfeltarraenin IB Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraenin IB is a triterpenoid (B12794562) saponin (B1150181) with potential therapeutic applications in cancer and inflammation.[1] In silico studies suggest that this compound may exert its anti-cancer effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) signaling pathways.[2] These pathways are critical regulators of cell proliferation, survival, and apoptosis, and their dysregulation is a common feature in many cancers.
These application notes provide detailed protocols for investigating the in vitro effects of this compound on cancer cells. The methodologies outlined below for cell viability, apoptosis, and Western blot analysis are based on established protocols for known EGFR and PI3K inhibitors and may require optimization for specific cell lines and experimental conditions.
Data Presentation
Due to the limited availability of published experimental data for this compound, the following table provides hypothetical IC50 values to illustrate how quantitative data for this compound could be presented. Researchers are encouraged to generate their own data using the protocols provided.
| Cell Line | Cancer Type | This compound IC50 (µM) - Hypothetical |
| A549 | Lung Carcinoma | 25 |
| MCF-7 | Breast Adenocarcinoma | 15 |
| PC-3 | Prostate Cancer | 30 |
| HCT116 | Colon Cancer | 20 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate for 48 or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[3]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ cells per well in 6-well plates.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours.
-
Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately by flow cytometry.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis of EGFR and PI3K/Akt Signaling Pathways
This protocol is for examining the effect of this compound on the phosphorylation status of key proteins in the EGFR and PI3K/Akt pathways.[4][5]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Normalize the levels of phosphorylated proteins to their total protein levels and the loading control (e.g., β-actin).
-
Mandatory Visualization
Caption: Proposed inhibitory mechanism of this compound on the EGFR/PI3K/Akt signaling pathway.
Caption: General experimental workflow for studying this compound in cell culture.
References
Application Notes and Protocols for Studying Cholinergic Pathways with Picfeltarraenin IB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraenin IB, a triterpenoid (B12794562) glycoside, has been identified as an acetylcholinesterase (AChE) inhibitor.[1][2] This activity positions it as a compound of interest for studying and modulating cholinergic pathways. By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh), this compound can increase the concentration and duration of ACh in the synaptic cleft, thereby amplifying cholinergic signaling. This has significant implications for research in neurodegenerative diseases, where cholinergic deficits are a key feature, and in the exploration of the cholinergic anti-inflammatory pathway.
These application notes provide detailed protocols for investigating the effects of this compound on cholinergic pathways, focusing on its acetylcholinesterase inhibitory activity and its potential to modulate inflammatory responses through cholinergic mechanisms.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound exerts its effects on cholinergic pathways primarily by inhibiting the enzyme acetylcholinesterase. AChE is crucial for terminating synaptic transmission at cholinergic synapses by hydrolyzing acetylcholine into choline (B1196258) and acetate. By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced activation of postsynaptic acetylcholine receptors (nicotinic and muscarinic).
Caption: Mechanism of this compound as an AChE Inhibitor.
Quantitative Data Presentation
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by this compound (Representative Data)
The following table presents hypothetical data for the inhibition of acetylcholinesterase by this compound, as would be determined by an in vitro enzyme activity assay.
| This compound Concentration (µM) | % Inhibition of AChE Activity |
| 0.1 | 15.2 ± 2.1 |
| 1 | 35.8 ± 3.5 |
| 10 | 52.1 ± 4.2 |
| 50 | 78.9 ± 5.1 |
| 100 | 95.3 ± 2.8 |
| IC50 (µM) | ~10 |
Note: The data presented in this table is for illustrative purposes to demonstrate a typical dose-response relationship and IC50 value determination. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the acetylcholinesterase inhibitory activity of this compound.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or recombinant human)
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in PBS.
-
Prepare a 10 mM stock solution of DTNB in PBS.
-
Prepare a 10 mM stock solution of ATCI in PBS.
-
Prepare a working solution of AChE in PBS.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each concentration of this compound dilution.
-
Add 140 µL of PBS to each well.
-
Add 20 µL of DTNB solution to each well.
-
Include a positive control (a known AChE inhibitor like donepezil) and a negative control (vehicle).
-
-
Enzyme Reaction:
-
Add 10 µL of the AChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Substrate Addition and Measurement:
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition for each concentration of this compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Caption: Workflow for AChE Inhibition Assay.
Protocol 2: Investigating the Cholinergic Anti-Inflammatory Pathway
This protocol provides a framework to study the potential anti-inflammatory effects of this compound, which may be mediated by the cholinergic anti-inflammatory pathway.
Principle: The cholinergic anti-inflammatory pathway is a neuro-immune axis where acetylcholine, acting on α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells like macrophages, inhibits the production of pro-inflammatory cytokines. By increasing acetylcholine levels, this compound may potentiate this anti-inflammatory effect. This can be tested in vitro using lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
-
Inflammatory Challenge:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group without LPS stimulation.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine levels in the this compound-treated groups to the LPS-only treated group.
-
A significant reduction in TNF-α and IL-6 levels would suggest an anti-inflammatory effect of this compound.
-
Caption: Cholinergic Anti-Inflammatory Pathway.
Conclusion
This compound presents a valuable tool for researchers studying cholinergic neurotransmission and its role in both the central nervous system and peripheral inflammatory processes. The protocols outlined here provide a starting point for characterizing its acetylcholinesterase inhibitory activity and for exploring its potential therapeutic applications in disorders associated with cholinergic dysfunction and inflammation. Further in vivo studies would be necessary to validate these in vitro findings and to better understand the pharmacokinetic and pharmacodynamic properties of this compound.
References
Application Notes and Protocols: Investigating the Efficacy of Picfeltarraenin IB in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraenin IB, a steroidal glycoside isolated from Picria fel-terrae, has been identified as a potential therapeutic agent in oncology. Computational, or in silico, studies suggest that this compound may act as an inhibitor of both the Phosphatidylinositol 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR) signaling pathways.[1] The PI3K/Akt/mTOR cascade is a critical pathway in regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in the development and progression of breast cancer.[2][3] Specifically, aberrant PI3K signaling is a key factor in resistance to endocrine therapies.[3] This document provides detailed protocols for investigating the effects of this compound on breast cancer cell lines, focusing on its potential to inhibit cell viability, induce apoptosis, and modulate the PI3K/Akt signaling pathway.
Predicted Mechanism of Action
In silico modeling suggests that this compound may exert its anti-cancer effects by targeting key components of cellular signaling pathways crucial for breast cancer cell proliferation and survival.[1]
Signaling Pathway Diagram
Caption: Predicted inhibitory action of this compound on the EGFR and PI3K/Akt/mTOR signaling pathways.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols. Researchers should populate these tables with their own experimental findings.
Table 1: Cytotoxicity of this compound on Breast Cancer Cell Lines
| Cell Line | Molecular Subtype | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Luminal A | User Data | User Data | User Data |
| MDA-MB-231 | Triple-Negative | User Data | User Data | User Data |
| SK-BR-3 | HER2-Positive | User Data | User Data | User Data |
| Control | Non-tumorigenic | User Data | User Data | User Data |
Table 2: Effect of this compound on Apoptosis in Breast Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Fold Change vs. Control |
| MCF-7 | Vehicle Control | 0 | User Data | 1.0 |
| This compound | IC50 | User Data | User Data | |
| MDA-MB-231 | Vehicle Control | 0 | User Data | 1.0 |
| This compound | IC50 | User Data | User Data |
Table 3: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | Vehicle Control | 0 | User Data | User Data | User Data |
| This compound | IC50 | User Data | User Data | User Data | |
| MDA-MB-231 | Vehicle Control | 0 | User Data | User Data | User Data |
| This compound | IC50 | User Data | User Data | User Data |
Table 4: Modulation of PI3K/Akt Pathway Proteins by this compound
| Cell Line | Treatment | Concentration (µM) | Relative p-Akt Expression | Relative p-mTOR Expression |
| MCF-7 | Vehicle Control | 0 | 1.0 | 1.0 |
| This compound | IC50 | User Data | User Data | |
| MDA-MB-231 | Vehicle Control | 0 | 1.0 | 1.0 |
| This compound | IC50 | User Data | User Data |
Experimental Protocols
Experimental Workflow Diagram
Caption: Workflow for evaluating the anti-cancer effects of this compound on breast cancer cell lines.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3) and a non-tumorigenic control cell line.
-
Complete growth medium (specific to each cell line).
-
This compound stock solution (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO (Dimethyl sulfoxide).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Breast cancer cell lines.
-
Complete growth medium.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
-
6-well plates.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Breast cancer cell lines.
-
Complete growth medium.
-
This compound.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
-
6-well plates.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis for PI3K/Akt Pathway Modulation
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.
Materials:
-
Breast cancer cell lines.
-
Complete growth medium.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Protein electrophoresis and blotting equipment.
-
Chemiluminescence detection reagents.
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at its IC50 concentration for a specified time. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and to a loading control (e.g., β-actin).
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound as a potential anti-cancer agent for breast cancer. Based on in silico predictions, it is hypothesized that this compound will demonstrate cytotoxic and pro-apoptotic effects on breast cancer cell lines, potentially through the inhibition of the PI3K/Akt signaling pathway. The successful execution of these experiments will provide crucial data to validate this hypothesis and support the further development of this compound as a novel therapeutic strategy for breast cancer.
References
Application Notes and Protocols for Picfeltarraenin IB Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraenin IB is a triterpenoid (B12794562) glycoside isolated from the plant Picria fel-terrae Lour.[1] Preliminary in silico and in vitro studies suggest its potential as a therapeutic agent in oncology and inflammatory diseases, possibly through the inhibition of acetylcholinesterase (AChE) and modulation of key signaling pathways such as PI3K/EGFR and NF-κB[2][3]. While direct in vivo studies on this compound are limited in publicly available literature, this document provides detailed application notes and protocols based on research conducted with structurally related cucurbitacin compounds and extracts from Picria fel-terrae. These protocols can serve as a foundational guide for designing and executing preclinical animal studies with this compound.
I. Application Notes: Cancer Research
A. Rationale for Use in Oncology
Cucurbitacins, the class of compounds to which this compound belongs, have demonstrated potent anti-tumor activities in various cancer models[2][4]. These effects are often attributed to the induction of cell cycle arrest and apoptosis[3][4]. In silico analyses suggest that this compound may act as an inhibitor of EGFR and PI3K, two critical pathways in cancer cell proliferation and survival[3][5]. Therefore, this compound is a promising candidate for in vivo evaluation in various cancer models.
B. Relevant Animal Models
Human tumor xenograft models in immunocompromised mice are the standard for evaluating the in vivo efficacy of novel anti-cancer compounds[6][7]. The choice of cell line and mouse strain is critical for a successful study.
-
Mouse Strains: Athymic nude (nu/nu) or Severe Combined Immunodeficient (SCID) mice are commonly used to prevent rejection of human tumor cells[6][7].
-
Tumor Models:
-
Subcutaneous Xenografts: Human cancer cells are injected subcutaneously, which allows for easy monitoring of tumor growth[6].
-
Orthotopic Xenografts: Tumor cells are implanted into the corresponding organ of origin, providing a more relevant tumor microenvironment[7].
-
Patient-Derived Xenografts (PDX): Tumor tissue from a patient is directly implanted into mice, which can better recapitulate the heterogeneity of human cancers.
-
C. Quantitative Data from Related Compounds
The following table summarizes in vivo efficacy data from studies on related cucurbitacin compounds. This data can be used as a reference for designing dose-finding and efficacy studies for this compound.
| Compound | Cancer Model | Animal Strain | Dosage | Administration Route | Tumor Growth Inhibition (TGI) | Reference |
| Cucurbitacin B Prodrug | 4T1 Breast Cancer | BALB/c Mice | 5 mg/kg/day | - | 53.8% | [8] |
| Cucurbitacin C | HepG2 & PC-3 Xenografts | SCID Mice | 0.1 mg/kg (3x/week) | Intraperitoneal | Significant inhibition | [3] |
| Cucurbitacin E | Laryngeal Squamous Cell Carcinoma Xenograft | BALB/c Nude Mice | 5 or 10 mg/kg (every other day) | Intraperitoneal | Significant reduction in tumor weight and volume | [4] |
| Cucurbitacin E | Gastric Cancer Xenograft (with Doxorubicin) | - | - | - | Significant synergistic effect | [9][10] |
| Cucurbitacin I | Pancreatic Cancer Xenograft | - | 1 mg/kg | - | Profound anti-tumor activity | [11] |
| Cucurbitacin B | Non-Small Cell Lung Cancer | - | 0.75 mg/kg | - | Better anti-tumor effect than Gefitinib | [12] |
II. Experimental Protocols: Cancer Research
A. Protocol 1: Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous human tumor xenograft model to evaluate the anti-cancer efficacy of this compound.
Materials:
-
Human cancer cell line of interest
-
Female athymic nude mice (4-6 weeks old)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
This compound
-
Vehicle for this compound (e.g., DMSO, PEG300, Tween-80, Saline)[2]
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture human cancer cells in complete medium until they reach 70-80% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer.
-
Resuspend cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 3 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Acclimatize mice for 3-5 days.
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension (3 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Treatment:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 50-100 mm³, randomize mice into treatment and control groups.
-
Prepare the dosing solution of this compound in the chosen vehicle. Based on related compounds, a starting dose could be in the range of 0.1 - 10 mg/kg.
-
Administer this compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined schedule (e.g., daily, every other day).
-
-
Data Collection and Analysis:
-
Measure tumor volume (Volume = (width)² x length/2) and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Calculate the Tumor Growth Inhibition (TGI) rate.
-
B. Signaling Pathway and Experimental Workflow Diagrams
III. Application Notes: Inflammation Research
A. Rationale for Use in Inflammation
Extracts from Picria fel-terrae have been shown to possess immunomodulatory activities by inhibiting inflammatory biomarkers such as TNF-α, IL-6, IL-1β, iNOS, and COX-2 at the gene level in LPS-induced macrophages[6][13][14]. The related compound Picfeltarraenin IA has been demonstrated to inhibit lipopolysaccharide-induced inflammatory cytokine production via the NF-κB pathway. Given that this compound is a major constituent of Picria fel-terrae, it is hypothesized to contribute to these anti-inflammatory effects.
B. Relevant Animal Models
Several well-established animal models can be used to screen for the anti-inflammatory activity of this compound.
-
Carrageenan-Induced Paw Edema: A model of acute inflammation characterized by swelling and immune cell infiltration.
-
Lipopolysaccharide (LPS)-Induced Inflammation: A model of systemic inflammation that mimics bacterial infection.
C. Quantitative Data from Related Compounds
While specific in vivo anti-inflammatory data for this compound is not available, the following table provides data from a study on the triterpene β-Elemonic Acid, which can be used as a reference.
| Compound | Inflammation Model | Animal Strain | Dosage | Administration Route | Effect | Reference |
| β-Elemonic Acid | Carrageenan-Induced Paw Edema | Mice | 100, 200, 300 mg/kg | Intragastric | Dose-dependent reduction in paw edema | [15] |
| β-Elemonic Acid | Cotton Pellet-Induced Granuloma | Rats | 70, 140, 210 mg/kg | Intragastric | Dose-dependent anti-inflammatory effect | [15] |
IV. Experimental Protocols: Inflammation Research
A. Protocol 2: Carrageenan-Induced Paw Edema in Mice
This protocol describes a standard method for evaluating the anti-inflammatory activity of this compound in an acute inflammation model.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound
-
Vehicle for this compound
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer or calipers
-
Sterile syringes (1 mL) and needles (27-30 gauge)
Procedure:
-
Animal Grouping and Dosing:
-
Acclimatize mice for at least one week.
-
Divide mice into groups (n=6): Vehicle control, this compound (multiple doses), and Positive control.
-
Administer the vehicle, this compound, or Indomethacin via the desired route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before inducing inflammation.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Percentage Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
B. Signaling Pathway and Experimental Workflow Diagrams
V. Conclusion
This compound holds promise as a therapeutic agent for cancer and inflammatory conditions. The application notes and protocols provided herein, based on studies of related compounds, offer a comprehensive framework for initiating in vivo research with this compound. It is crucial to note that these protocols should be adapted and optimized for the specific research question and the unique properties of this compound. Further studies are warranted to elucidate the precise mechanisms of action and to establish the efficacy and safety profile of this compound in relevant animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Mouse Model of Lipopolysaccharide (LPS)-Induced Pulpitis [bio-protocol.org]
- 4. Cucurbitacin E elicits apoptosis in laryngeal squamous cell carcinoma by enhancing reactive oxygen species-regulated mitochondrial dysfunction and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Immunomodulatory Activities of Picria Fel-Terrae Lour Herbs towards RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. Cucurbitacin E inhibits the Yes-associated protein signaling pathway and suppresses brain metastasis of human non-small cell lung cancer in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jcancer.org [jcancer.org]
- 12. Cucurbitacin B inhibits non-small cell lung cancer in vivo and in vitro by triggering TLR4/NLRP3/GSDMD-dependent pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Anti-Inflammatory Activities of a Triterpene β-Elemonic Acid in Frankincense In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Picfeltarraenin IB solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with Picfeltarraenin IB.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a triterpenoid (B12794562) with limited solubility in aqueous solutions. It is practically insoluble in water but shows high solubility in Dimethyl Sulfoxide (DMSO).[1] It also has some solubility in other organic solvents like ethanol, methanol, and pyridine.[2] For biological experiments, it is common to prepare a concentrated stock solution in DMSO, which is then further diluted in aqueous buffers or specific solvent systems.
Q2: I'm observing precipitation when diluting my this compound stock solution in an aqueous buffer. What can I do?
A2: This is a common issue due to the hydrophobic nature of this compound. To prevent precipitation, it is crucial to use a co-solvent system. For in vivo studies, specific formulations are recommended which involve a step-by-step mixing procedure. Abruptly diluting a concentrated DMSO stock into an aqueous buffer will likely cause the compound to crash out of solution.
Q3: My this compound powder is not dissolving well in DMSO. What could be the problem?
A3: There are a few potential reasons for this. Firstly, ensure you are using fresh, high-quality DMSO. DMSO is hygroscopic and absorbed moisture can significantly reduce its solvating power for certain compounds.[1][3] Secondly, gentle heating and/or sonication can be employed to facilitate dissolution.[3][4] If the issue persists, verify the purity of your this compound.
Q4: How should I store my this compound stock solutions?
A4: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to keep the stock solution at -80°C, where it can be stable for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is also acceptable.[1][3] Always protect the solutions from light.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution | The compound's low aqueous solubility. | Utilize a co-solvent system. Refer to the In Vivo Formulation Protocols below. Avoid direct dilution of a high-concentration DMSO stock into a purely aqueous medium. |
| Cloudy solution or visible particles | Incomplete dissolution. | Apply gentle heat and/or use an ultrasonic bath to aid dissolution.[3][4] Ensure the solvent (e.g., DMSO) is fresh and anhydrous.[1][3] |
| Phase separation in the final formulation | Imbalance in the solvent ratios or improper mixing. | Follow the recommended protocols precisely, adding each solvent sequentially and ensuring thorough mixing at each step.[3] |
| Inconsistent experimental results | Degradation of the compound or solution instability. | Prepare fresh working solutions for each experiment, especially for in vivo studies.[3] Store stock solutions properly at -80°C in aliquots.[1][3] |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Observations | Reference |
| DMSO | 250 mg/mL (315.28 mM) | Requires sonication. Hygroscopic DMSO can impact solubility. | [3] |
| DMSO | 100 mg/mL (126.11 mM) | Use fresh DMSO as moisture can reduce solubility. | [1] |
| Ethanol | 25 mg/mL | - | [1] |
| Water | Insoluble | - | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (2.62 mM) | Clear solution. | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (2.62 mM) | Clear solution. | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (2.62 mM) | Clear solution. | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).[1]
-
Vortex the solution vigorously.
-
If necessary, place the tube in an ultrasonic water bath for several minutes until the solid is completely dissolved.[3]
-
Aliquot the stock solution into smaller volumes in light-protecting tubes and store at -80°C.[1][3]
Protocol 2: Preparation of an In Vivo Formulation with PEG300 and Tween-80
This protocol provides a 1 mL working solution as an example.
-
Begin with a prepared stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL and mix to achieve a clear solution.[3]
-
It is recommended to prepare this working solution fresh on the day of use.[3]
Visual Guides
Experimental Workflow for Solubility Enhancement
Caption: A workflow for dissolving this compound and preparing a working solution.
Hypothetical Signaling Pathway Inhibition
This compound is known as an acetylcholinesterase (AChE) inhibitor. Related studies on similar compounds suggest potential roles in modulating inflammatory and cancer-related pathways like NF-κB and PI3K.[2][5][6] This diagram illustrates a simplified, hypothetical pathway that could be affected.
Caption: Hypothetical inhibition of PI3K/NF-κB signaling by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CAS:97230-46-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]
Picfeltarraenin IB off-target effects in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Picfeltarraenin IB in cell-based assays.
FAQs: Understanding this compound and its Potential Off-Target Effects
Q1: What is the primary known target of this compound?
This compound is a triterpenoid (B12794562) primarily identified as an acetylcholinesterase (AChE) inhibitor.[1] It is derived from Picria fel-terrae Lour and has been investigated for its potential therapeutic uses in cancer, inflammation, and herpes infections.[1]
Q2: Are there any known or predicted off-target effects of this compound?
Direct experimental evidence from broad off-target screening in cell-based assays is limited in publicly available literature. However, an in silico docking study has suggested that this compound may have inhibitory activity against Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR).[2][3] It is crucial to note that these are computational predictions and require experimental validation.
Additionally, a related compound, Picfeltarraenin IA, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by downregulating the nuclear factor-κB (NF-κB) pathway in human pulmonary epithelial A549 cells.[4][5] This suggests that this compound might have similar effects on inflammatory signaling pathways.
Q3: What is the significance of potential off-target effects on PI3K and EGFR?
The PI3K/Akt and EGFR signaling pathways are critical regulators of numerous cellular processes, including cell growth, proliferation, survival, and migration.[2][3] Unintended inhibition of these pathways could lead to various cellular consequences, which may be beneficial (e.g., anti-cancer effects) or detrimental (e.g., cytotoxicity to normal cells), depending on the experimental context.
Troubleshooting Guide: Investigating Off-Target Effects in Cell-Based Assays
This guide provides a structured approach to identifying and troubleshooting potential off-target effects of this compound during your experiments.
Issue 1: Unexpected Cell Viability/Cytotoxicity Results
You observe a significant decrease in cell viability in your cell line treated with this compound, which cannot be solely explained by AChE inhibition.
Potential Cause: Off-target effects on critical survival pathways, such as PI3K/Akt.
Troubleshooting Steps:
-
Confirm Cytotoxicity:
-
Perform a dose-response curve using a sensitive cytotoxicity assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to determine the IC50 value.
-
Use multiple cell lines to assess if the effect is cell-type specific.
-
-
Investigate Apoptosis:
-
Assess markers of apoptosis, such as caspase-3/7 activation, PARP cleavage, or Annexin V staining, to determine if the cytotoxicity is due to programmed cell death.
-
-
Examine Key Survival Pathways:
-
Perform western blotting to analyze the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., Akt, mTOR, S6K). A decrease in phosphorylation would suggest pathway inhibition.
-
Experimental Protocol: Western Blot for PI3K/Akt Pathway Analysis
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO) and a positive control for pathway inhibition (e.g., a known PI3K inhibitor).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-Akt, total Akt, p-mTOR, total mTOR, etc., overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Issue 2: Altered Cell Morphology or Migration
You notice changes in cell morphology, adhesion, or migratory capacity upon treatment with this compound.
Potential Cause: Off-target effects on pathways regulating the cytoskeleton and cell adhesion, potentially downstream of EGFR.
Troubleshooting Steps:
-
Quantify Morphological Changes:
-
Use microscopy and image analysis software to quantify changes in cell shape, size, and cytoskeletal organization (e.g., phalloidin (B8060827) staining for F-actin).
-
-
Assess Cell Migration and Invasion:
-
Perform a wound-healing (scratch) assay or a transwell migration/invasion assay to quantify the effects of this compound on cell motility.
-
-
Investigate EGFR Signaling:
-
Analyze the phosphorylation status of EGFR and its downstream effectors, such as ERK/MAPK, by western blotting.
-
Data Presentation: Summary of Potential Off-Target Activities
| Target/Pathway | Evidence Type | Potential Effect in Cell-Based Assays | Recommended Confirmatory Assays |
| Acetylcholinesterase (AChE) | Experimental | Inhibition of enzyme activity | Ellman's assay |
| PI3K/Akt Pathway | In Silico | Decreased cell viability, induction of apoptosis | Western blot for p-Akt, mTOR; Apoptosis assays |
| EGFR Pathway | In Silico | Altered cell morphology, reduced migration/invasion | Western blot for p-EGFR, p-ERK; Migration assays |
| NF-κB Pathway | Inferred from Analog | Reduced inflammatory cytokine production | Reporter assays, Western blot for p-p65, ELISA for cytokines |
Visualizations: Signaling Pathways and Workflows
Diagram 1: Predicted Off-Target Signaling Pathways of this compound
Caption: Predicted off-target signaling pathways of this compound.
Diagram 2: Experimental Workflow for Investigating Off-Target Effects
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]
Navigating Preclinical Research: A Technical Guide to Picfeltarraenin IB and Related Compounds
Technical Support Center
This resource provides researchers, scientists, and drug development professionals with essential information regarding the potential side effects of Picfeltarraenin IB and related compounds observed in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental studies.
Disclaimer: Publicly available research specifically detailing the side effects of isolated this compound in animal models is limited. The information provided herein is primarily derived from preclinical toxicity studies conducted on the ethanolic extract of Picria fel-terrae Lour. leaf, the plant from which this compound is sourced. These findings offer valuable insights into the potential toxicological profile of the plant's constituents.
Frequently Asked Questions (FAQs)
Q1: What are the known potential side effects of Picria fel-terrae extract in animal models at high doses?
A1: In a 90-day subchronic toxicity study in Wistar rats, high doses (500 mg/kg and 1000 mg/kg body weight) of the ethanolic extract of Picria fel-terrae leaf were associated with reversible signs of toxicity.[1][2] These included observable changes in the fur, skin, and eye mucosa.[2]
Q2: Are there any observed effects on the liver in animal studies with Picria fel-terrae extract?
A2: Yes, at higher doses, hepatotoxicity has been observed. Macroscopic examination revealed changes in the color and texture of the liver.[2] Microscopically, sinusoidal dilatation was noted at a dose of 500 mg/kg, while necrosis of hepatocytes was observed at 1000 mg/kg.[2] These effects were found to be reversible.[1][2]
Q3: Have any adverse effects on the kidneys been reported?
A3: The subchronic toxicity study indicated macroscopic changes in the color and texture of the kidneys at doses of 500 mg/kg and 1000 mg/kg, with an increase in the relative weight of the organ.[2]
Q4: Does the extract of Picria fel-terrae affect hematological parameters?
A4: Based on the available 90-day toxicity study in Wistar rats, the ethanolic extract of Picria fel-terrae leaf had no effect on hematological parameters at any of the tested doses (125, 250, 500, and 1000 mg/kg).[1]
Q5: Are there any reproductive or developmental toxicity concerns?
Q6: Are there any observed effects on lipid metabolism?
A6: Long-term administration of the ethanolic extract of Picria fel-terrae in rats was associated with a significant increase in triglyceride levels. However, cholesterol levels were not affected.
Troubleshooting Guide for In-Vivo Experiments
| Observed Issue | Potential Cause (based on P. fel-terrae extract data) | Recommended Action |
| Changes in animal's coat, skin irritation, or ocular discharge. | At high doses (≥ 500 mg/kg), the extract has been shown to cause changes in fur, skin, and eye mucosa.[2] | - Monitor animals closely for these signs, especially at higher dose levels.- Consider reducing the dose if signs of distress are observed.- Document all observations with photographic evidence if possible. |
| Elevated liver enzymes (e.g., ALT, AST) in blood work. | High doses of the extract have demonstrated hepatotoxic effects, including hepatocyte necrosis.[2] | - Conduct regular liver function tests.- At the end of the study, perform histopathological analysis of liver tissue.- If hepatotoxicity is a concern, consider co-administration with a known hepatoprotective agent for mechanistic studies. |
| Unexpected increase in triglyceride levels. | Long-term administration of the extract has been shown to increase triglycerides.[4] | - Include a lipid panel in your blood analysis.- Consider the potential impact on metabolic studies. |
| Adverse reproductive outcomes in breeding studies. | The extract has demonstrated teratogenic effects in rats.[3] | - Exercise extreme caution when administering to pregnant animals.- Include detailed fetal examinations (both external and visceral) in any developmental toxicity studies. |
Data on Potential Side Effects of Picria fel-terrae Ethanolic Extract in Wistar Rats
Table 1: Summary of Subchronic Toxicity Findings (90-Day Study)
| Dose (mg/kg BW) | General Observations | Liver Histopathology | Kidney Observations | Hematology | Reversibility |
| 125 | No signs of toxicity[1][2] | Normal[2] | Normal[2] | No effect[1] | N/A |
| 250 | No signs of toxicity[1][2] | Normal[2] | Normal[2] | No effect[1] | N/A |
| 500 | Changes in fur, skin, and eye mucosa[2] | Sinusoidal dilatation[2] | Changes in color and texture; increased relative weight[2] | No effect[1] | Yes[1][2] |
| 1000 | Changes in fur, skin, and eye mucosa[2] | Necrosis of hepatocytes[2] | Changes in color and texture; increased relative weight[2] | No effect[1] | Yes[1][2] |
Table 2: Summary of Teratogenicity Findings
| Dose (mg/kg BW) | Effect on Fetal Body Weight/Length | Incidence of Fetal Death/Resorption/Hemorrhage | External Malformations |
| 125 | Significant effect[3] | Increased[3] | Observed[3] |
| 500 | Significant effect[3] | Increased[3] | Observed[3] |
| 1000 | Significant effect[3] | Increased[3] | Observed[3] |
Experimental Protocols
Subchronic Oral Toxicity Study (as adapted from OECD Guideline 408)
This protocol provides a general framework based on the described study of Picria fel-terrae extract.[1][5]
Caption: Workflow for a 90-day subchronic oral toxicity study.
Teratogenicity Study (as adapted from OECD Guideline 414)
This protocol outlines the key steps in assessing developmental toxicity, based on the described study.[3]
Caption: Workflow for a teratogenicity study in rats.
Potential Signaling Pathway Involvement
While specific pathways for this compound toxicity are not elucidated, the observed hepatotoxicity at high doses of P. fel-terrae extract may involve cellular stress pathways leading to necrosis.
Caption: Hypothesized pathway for high-dose extract-induced hepatotoxicity.
References
Technical Support Center: Optimizing Picfeltarraenin IB for Cytotoxicity Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Picfeltarraenin IB in cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a triterpenoid (B12794562) compound isolated from Picria fel-terrae Lour. It is recognized as an acetylcholinesterase (AChE) inhibitor and has been investigated for its potential therapeutic applications in cancer, inflammation, and herpes infections[1].
Q2: What is the proposed mechanism of cytotoxic action for this compound?
While experimental data on the specific cytotoxic mechanism of this compound is limited, computational studies suggest it may act as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) signaling pathways[2]. The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a common strategy in cancer therapy[2]. Additionally, a closely related compound, Picfeltarraenin IA, has been shown to inhibit the NF-κB signaling pathway in human pulmonary epithelial A549 cells, suggesting a potential anti-inflammatory and apoptosis-inducing mechanism that might be shared by this compound[3].
Q3: What are the typical starting concentrations for this compound in cytotoxicity assays?
As of the latest available data, specific IC50 values for this compound in various cancer cell lines have not been published in peer-reviewed literature. Therefore, it is recommended to perform a dose-response experiment starting with a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal concentration range for your specific cell line and experimental conditions.
Q4: How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of up to 100 mg/mL (126.11 mM)[4]. It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability[5].
Troubleshooting Guide for Cytotoxicity Assays
Q5: My untreated control cells show low viability. What could be the issue?
-
Cell Seeding Density: Ensure that the cell seeding density is optimal for the duration of the assay. Over-confluency or sparse cultures can lead to decreased viability.
-
Contamination: Check for microbial contamination in your cell cultures, as this can significantly impact cell health.
-
Incubation Conditions: Verify that the incubator is maintaining the correct temperature, CO2 levels, and humidity.
Q6: I am observing high variability between replicate wells. How can I improve consistency?
-
Pipetting Technique: Ensure accurate and consistent pipetting of cells, compound dilutions, and assay reagents.
-
Cell Suspension Homogeneity: Make sure to have a single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution.
-
Edge Effects: To minimize evaporation and temperature fluctuations in the outer wells of the plate, consider not using the outermost wells for experimental samples.
Q7: The dose-response curve for this compound is not as expected (e.g., no clear sigmoidal shape). What should I check?
-
Concentration Range: The selected concentration range may be too narrow or not centered around the IC50 value. A wider range of concentrations should be tested in a preliminary experiment.
-
Incubation Time: The duration of exposure to the compound might be too short or too long. It is advisable to test different time points (e.g., 24, 48, and 72 hours).
-
Compound Stability: this compound might not be stable in the culture medium for the entire duration of the experiment. Consider refreshing the medium with the compound at specific intervals for longer incubation periods.
Data Presentation
As specific IC50 values for this compound are not currently available in the public domain, a data table cannot be provided at this time. Researchers are encouraged to perform their own dose-response studies to determine the IC50 for their cell lines of interest.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (usually around 490 nm).
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Signaling Pathways
Caption: Potential cytotoxic signaling pathways of this compound.
Experimental Workflow
Caption: A generalized workflow for in vitro cytotoxicity assays.
Troubleshooting Logic
Caption: A decision tree for troubleshooting cytotoxicity experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Long-term storage and handling of Picfeltarraenin IB
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of Picfeltarraenin IB.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a triterpenoid (B12794562) compound isolated from Picria fel-terrae Lour. It is recognized primarily as an acetylcholinesterase (AChE) inhibitor.[1][2] Research suggests its potential therapeutic applications in the treatment of herpes infections, cancer, and inflammation.[1][2]
2. What is the primary mechanism of action for this compound?
The primary established mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] By inhibiting AChE, this compound increases the levels and duration of action of acetylcholine in the synaptic cleft. In silico analyses and studies on related compounds also suggest potential interactions with other signaling pathways, including PI3K/Akt and EGFR, and modulation of inflammatory pathways like NF-κB.
3. What are the recommended long-term storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for both solid form and solutions are summarized below.
Quantitative Data Summary
Table 1: Long-Term Storage Recommendations
| Form | Storage Temperature | Duration | Special Instructions |
| Solid (Powder) | -20°C | Up to 3 years | Protect from light. |
| Stock Solution in Solvent | -80°C | Up to 1 year[2] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |
| -20°C | Up to 1 month[1][2] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |
Table 2: Solubility Information
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (≥ 126.11 mM)[2] | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[2] Ultrasonic agitation may be required to fully dissolve the compound.[1] |
Table 3: Stock Solution Preparation Example (for 10 mM Stock)
| Desired Concentration | Mass of this compound (MW: 792.95 g/mol ) | Volume of DMSO |
| 10 mM | 7.93 mg | 1 mL |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | 1. DMSO is not anhydrous (has absorbed moisture).2. Insufficient agitation. | 1. Use a fresh, unopened vial of anhydrous, research-grade DMSO.[2]2. Use an ultrasonic bath to aid dissolution.[1] |
| Loss of compound activity in experiments. | 1. Improper storage of stock solutions.2. Repeated freeze-thaw cycles of stock solutions. | 1. Ensure stock solutions are stored at -80°C for long-term use.[2]2. Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.[1] |
| Precipitation observed in in vivo formulation. | 1. Improper mixing of co-solvents.2. Saturation limit exceeded. | 1. Add each solvent sequentially and ensure complete mixing at each step. Gentle heating or sonication can be used to aid dissolution.[1]2. Re-evaluate the required final concentration. If a high concentration is necessary, consider a different formulation strategy. |
| Inconsistent results in cell-based assays. | 1. Variability in cell seeding density.2. Inconsistent incubation times.3. Edge effects in multi-well plates. | 1. Ensure a uniform, single-cell suspension before seeding and use a consistent cell number per well.2. Standardize all incubation periods for compound treatment and assay development.3. To minimize edge effects, do not use the outermost wells of the plate for experimental data points; instead, fill them with sterile medium or buffer. |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a generalized method for determining the AChE inhibitory activity of this compound.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer. Also, prepare a vehicle control (buffer with DMSO) and a positive control (e.g., donepezil).
-
In a 96-well plate, add 25 µL of each this compound dilution, vehicle control, or positive control.
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
Cell Viability (MTT) Assay for Cancer Cell Lines
This protocol provides a method to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[3]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and replace it with 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Experimental Workflow and Signaling Pathways
References
Picfeltarraenin IB interference with assay reagents
Topic: Interference with Assay Reagents
This technical support guide is designed for researchers, scientists, and drug development professionals using Picfeltarraenin IB in their experiments. It provides troubleshooting advice and answers to frequently asked questions regarding potential assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a triterpenoid (B12794562) glycoside, a type of natural product isolated from Picria fel-terrae.[1] It is primarily known as an inhibitor of acetylcholinesterase (AChE) and is investigated for its potential therapeutic uses in inflammation, cancer, and herpes infections.[1] One of its studied mechanisms of action involves the inhibition of the NF-κB pathway to reduce the production of inflammatory cytokines.[2][3][4]
Q2: My compound, this compound, shows activity in multiple, unrelated assays. Is this expected?
While possible, broad activity across unrelated assays is a strong indicator of non-specific assay interference, a common phenomenon with natural products.[5][6][7] This is often referred to as "promiscuous inhibition."[8][9] Instead of a specific target interaction, the observed activity may be an artifact caused by mechanisms like compound aggregation, chemical reactivity, or interference with the assay's detection system.[10][11] Such compounds are sometimes classified as Pan-Assay Interference Compounds (PAINS).[7][10]
Q3: What are the most common mechanisms of assay interference for natural products like this compound?
Interference can occur through several mechanisms:[5][6][10]
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and non-specifically inhibit enzymes.[8][12][13] This is a very common cause of false positives in high-throughput screening (HTS).[11]
-
Chemical Reactivity: Natural products often contain reactive functional groups (e.g., phenols, quinones, aldehydes) that can covalently modify proteins or other assay components, leading to a false signal.[5][14]
-
Spectroscopic Interference: The compound may absorb light or fluoresce (autofluorescence) at the same wavelengths used for assay readout, artificially inflating or quenching the signal.[11][15]
-
Membrane Disruption: In cell-based assays, amphiphilic compounds can disrupt cell membranes, causing non-specific cytotoxicity or pathway activation.[5][14]
-
Metal Chelation: If the assay involves metalloenzymes, compounds with chelating properties can inactivate them.[6]
Q4: I suspect my positive result is due to compound aggregation. How can I confirm this?
Promiscuous inhibition by aggregation has a distinct experimental signature.[8] Here are key troubleshooting steps:
-
Test Detergent Sensitivity: Re-run the assay with a small amount (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. If the compound's inhibitory activity is significantly reduced, aggregation is the likely cause.[8][12]
-
Vary Enzyme Concentration: The IC50 of an aggregate-based inhibitor is highly sensitive to the enzyme concentration. A significant shift in IC50 upon changing the enzyme concentration points towards aggregation.[8]
-
Check for Time-Dependence: Inhibition by aggregates often shows a time-dependent pre-incubation effect.[8]
-
Use Dynamic Light Scattering (DLS): DLS is a biophysical technique that can directly detect the formation of particles in the micromolar concentration range.[13]
Q5: How can I deal with autofluorescence from this compound in my fluorescence-based assay?
Autofluorescence is the natural emission of light by a compound that can mask your specific signal.[15][16]
-
Run an Unlabeled Control: Always include a control sample containing cells or reagents treated with this compound but without your specific fluorescent probe. This will quantify the background signal from the compound itself.[17][18]
-
Choose Spectrally Distinct Fluorophores: Select dyes that emit in the far-red or near-infrared region of the spectrum, as autofluorescence from natural products is typically weaker at these longer wavelengths.[15][17][18]
-
Use a Quenching Agent: Commercial quenching agents or chemical methods (e.g., sodium borohydride (B1222165) for aldehyde-induced fluorescence) can be used to reduce background signals.[15][17]
Troubleshooting Guides
Issue 1: Suspected False-Positive Due to Compound Aggregation
This workflow helps determine if the observed activity of this compound is due to aggregation.
Issue 2: Observed activity in a fluorescence-based assay
This decision tree helps troubleshoot potential autofluorescence or other spectroscopic interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Promiscuous Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 14. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. biotium.com [biotium.com]
- 17. southernbiotech.com [southernbiotech.com]
- 18. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
Minimizing Picfeltarraenin IB toxicity in normal cell lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Picfeltarraenin IB in their experiments. Due to the limited availability of specific data on this compound's cytotoxicity in normal cell lines, this guide incorporates general principles from studies on related triterpenoid (B12794562) compounds and inhibitors of the PI3K/EGFR signaling pathways, which this compound is suggested to target.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a triterpenoid compound isolated from Picria fel-terrae.[1][2] In silico studies suggest that this compound, along with its structural analog Picfeltarraenin IA, may act as an inhibitor of Phosphatidylinositol-3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR).[3] These pathways are critical in regulating cell growth, proliferation, survival, and migration.[3]
Q2: I am observing significant toxicity in my normal cell line after treatment with this compound. Is this expected?
Q3: How can I confirm that the observed cell death in my normal cell line is due to this compound treatment?
To confirm that this compound is the cause of the observed cytotoxicity, it is crucial to include proper controls in your experimental setup. This includes a vehicle-only control (the solvent used to dissolve the this compound, e.g., DMSO) at the same final concentration used in the treatment group. If the vehicle-only control shows no significant toxicity, it strengthens the evidence that this compound is responsible for the observed cell death.
Q4: What are some general strategies to minimize the toxicity of this compound in my normal cell lines?
Minimizing off-target toxicity is a common challenge in drug development.[6] Here are some strategies you can employ:
-
Dose-Response Analysis: Perform a dose-response experiment to determine the lowest concentration of this compound that achieves the desired effect in your target (e.g., cancer) cells while minimizing toxicity in normal cells.
-
Time-Course Experiment: Assess cytotoxicity at different time points. It is possible that shorter incubation times are sufficient to achieve the desired effect without causing significant toxicity to normal cells.
-
Cell Line Selection: If possible, use normal cell lines that are less sensitive to PI3K/EGFR inhibition. This may require screening several different normal cell lines.
-
Co-treatment with a Protective Agent: While specific protective agents for this compound are unknown, literature on related compounds may offer insights. For example, some studies have explored the use of antioxidants or other cytoprotective agents to mitigate the toxicity of certain compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High toxicity in normal cell lines even at low concentrations | - High sensitivity of the cell line to PI3K/EGFR inhibition.- Off-target effects of this compound.- Issues with compound purity or solvent toxicity. | - Screen different normal cell lines to find a more resistant model.- Perform a thorough dose-response and time-course analysis to find a therapeutic window.- Verify the purity of your this compound stock.- Ensure the final solvent concentration (e.g., DMSO) is non-toxic to your cells (typically ≤ 0.1%). |
| Inconsistent cytotoxicity results between experiments | - Variability in cell health and passage number.- Inconsistent compound preparation.- Fluctuation in incubation conditions. | - Use cells within a consistent and low passage number range.- Prepare fresh dilutions of this compound for each experiment from a validated stock solution.- Ensure consistent incubator conditions (temperature, CO2, humidity). |
| Precipitation of this compound in culture medium | - Poor solubility of the compound in aqueous solutions. | - Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO).- When diluting into the final culture medium, ensure rapid and thorough mixing.- Do not exceed the solubility limit of the compound in the final medium. Consider a pre-warmed medium for dilution. |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed your normal cell line of choice in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. Include a vehicle-only control.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for reproducible results.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Dissolve the powder in a high-purity solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Gentle warming or vortexing may be required to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Visualizations
Signaling Pathway Diagram
References
- 1. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.12. Cytotoxic assay [bio-protocol.org]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Analysis of Picfeltarraenin IB and Other Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132), terminating the signal transmission at cholinergic synapses. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease.
Picfeltarraenin IB, a triterpenoid (B12794562) isolated from Picria fel-terrae, has been identified as an inhibitor of acetylcholinesterase[1][2]. While a specific half-maximal inhibitory concentration (IC50) value for this compound is not documented in the reviewed literature, preliminary research suggests it is a potent inhibitor, reportedly exhibiting stronger inhibition than the benchmark inhibitor, Tacrine (B349632).
Comparative Data on AChE Inhibitors
The inhibitory potency of AChE inhibitors is most commonly expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the available in vitro IC50 values for several well-known AChE inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the specific assay protocol used.
| Inhibitor | Target Enzyme | IC50 Value | Enzyme Source | Notes |
| This compound | Acetylcholinesterase (AChE) | Not available | Not specified | Qualitatively reported to be a more potent inhibitor than Tacrine. |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 nM[3] | Rat Brain[3] | A highly selective inhibitor for AChE over Butyrylcholinesterase (BuChE)[3]. |
| 11.6 nM | Human AChE[4] | |||
| Galantamine | Acetylcholinesterase (AChE) | ~410 nM | Not specified | Exhibits a dual mechanism of action, also acting as an allosteric modulator of nicotinic acetylcholine receptors[5]. |
| 1.27 µM | Not specified[6] | |||
| Rivastigmine | Acetylcholinesterase (AChE) | 4.3 nM[3] | Rat Brain[3] | A dual inhibitor of both AChE and BuChE[3]. |
| 4.15 µM[7][8] | Not specified[7][8] | |||
| Huperzine A | Acetylcholinesterase (AChE) | 82 nM[9] | Rat Cortex[9] | A potent, reversible, and selective AChE inhibitor[9]. |
| 100 nM | Rat Brain[10] | |||
| Tacrine | Acetylcholinesterase (AChE) | 31 nM | Snake Venom[11] | The first centrally acting AChE inhibitor approved for the treatment of Alzheimer's disease, now largely superseded due to side effects. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols: Acetylcholinesterase Inhibition Assay (Ellman's Method)
A widely used method for determining AChE activity and the inhibitory potential of compounds is the spectrophotometric method developed by Ellman and colleagues[12][13].
Principle: This colorimetric assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm[14][15]. The rate of TNB formation is directly proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure (96-Well Plate Format):
-
Reagent Preparation:
-
Prepare all solutions in the phosphate buffer.
-
Prepare a stock solution of the test inhibitor and create serial dilutions to obtain a range of concentrations for testing. Ensure the final solvent concentration in the assay is low (typically <1%) to avoid interfering with enzyme activity.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in order:
-
Phosphate buffer
-
DTNB solution
-
Test inhibitor solution at various concentrations (or solvent for the control)
-
AChE enzyme solution
-
-
Include appropriate controls: a blank (no enzyme), a negative control (no inhibitor), and a positive control (a known AChE inhibitor).
-
-
Pre-incubation:
-
Gently mix the contents of the wells and pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a plate reader and measure the increase in absorbance at 412 nm over time (e.g., every minute for 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is an identified acetylcholinesterase inhibitor with potential therapeutic applications. While quantitative data on its inhibitory potency is currently lacking in the public domain, qualitative reports suggest it is a strong inhibitor. For a comprehensive evaluation, it is essential to determine its IC50 value using standardized in vitro assays, such as the Ellman's method described here. A direct comparison with established AChE inhibitors like Donepezil, Galantamine, Rivastigmine, and Huperzine A under identical experimental conditions would be necessary to accurately position this compound within the landscape of AChE-targeting compounds. Further research should also focus on its selectivity for AChE over BuChE and its in vivo efficacy and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacology and therapeutic potential of (−)-huperzine A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the effects of natural and synthetic huperzine-A on rat brain cholinergic function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of Picfeltarraenin IB and Acyclovir for the Treatment of Herpes Simplex Virus-1 (HSV-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Picfeltarraenin IB and the established antiviral drug Acyclovir (B1169) against Herpes Simplex Virus-1 (HSV-1). The following sections present available quantitative data, delve into the experimental methodologies employed in key studies, and illustrate the known and hypothesized mechanisms of action.
Quantitative Efficacy Data
Direct comparative studies evaluating the efficacy of this compound against Acyclovir for HSV-1 are limited. Available data for this compound is sparse and, in some cases, contradictory. In contrast, Acyclovir has been extensively studied, with its efficacy well-documented across various cell lines.
Table 1: In Vitro Efficacy against HSV-1
| Compound | Cell Line | IC50 / Activity | Source |
| This compound | SK-N-SH | Slight inhibition at 100 µM | [1] |
| Vero | No antiviral activity reported | [2] | |
| Acyclovir | Vero | ~0.85 µM - 8.5 µM | [3][4] |
| MRC-5 | ~3.3 µM | [3] | |
| Macrophages | ~0.0025 µM | [3] | |
| Keratinocytes | ~67.7 µM | ||
| Fibroblasts | ~0.40 µM |
Note: The inhibitory concentration (IC50) of Acyclovir varies significantly depending on the cell line used in the assay. This highlights the importance of standardized experimental conditions when comparing antiviral compounds. The data for this compound is limited and does not provide a definitive IC50 value, making a direct quantitative comparison challenging.
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation. This section details the protocols used in the studies cited.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to determine the in vitro efficacy of an antiviral compound.
General Protocol for Acyclovir:
-
Cell Culture: Vero cells (or other susceptible cell lines) are seeded in 24-well plates and grown to confluency.
-
Virus Infection: The cell monolayers are infected with a known titer of HSV-1 (e.g., 100 plaque-forming units/well) for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are washed. Media containing various concentrations of Acyclovir is then added to the wells. A control group with no drug is also included.
-
Incubation: The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.
-
Plaque Visualization: The cell monolayers are fixed and stained with a solution like crystal violet, which stains the living cells, leaving the viral plaques (areas of dead cells) unstained.
-
Data Analysis: The number of plaques in each well is counted, and the concentration of Acyclovir that reduces the number of plaques by 50% (IC50) compared to the control is calculated.[5][6]
Protocol for this compound (as inferred from the screening study):
A 2023 study screened a library of compounds, including this compound, for anti-HSV-1 activity using a plaque inhibition assay.[1]
-
Cell Culture and Infection: Vero cells were infected with HSV-1 strain GZ21P2.
-
Compound Application: this compound was added to the overlay medium at a concentration of 100 µM.
-
Incubation and Staining: After four days, the cells were fixed and stained with neutral red.
-
Observation: The study reported slight inhibition of HSV-1 replication in SK-N-SH cells at this concentration.[1]
Mechanism of Action
The mechanisms by which this compound and Acyclovir inhibit HSV-1 are distinct. Acyclovir has a well-elucidated, targeted mechanism, while the antiviral mechanism of this compound remains largely uncharacterized.
Acyclovir: A Targeted Approach to Viral DNA Synthesis Inhibition
Acyclovir is a synthetic nucleoside analog that specifically targets HSV-infected cells. Its mechanism relies on the viral enzyme thymidine (B127349) kinase (TK) for its activation.
Signaling Pathway of Acyclovir Action:
Figure 1: Mechanism of Acyclovir against HSV-1.
Steps in Acyclovir's Mechanism of Action:
-
Selective Phosphorylation: Acyclovir is preferentially taken up by HSV-infected cells and converted to acyclovir monophosphate by the viral thymidine kinase. This is the rate-limiting step and ensures that the drug is primarily activated in infected cells.[7]
-
Further Phosphorylation: Host cell kinases then convert the monophosphate to acyclovir diphosphate and subsequently to the active form, acyclovir triphosphate.[7]
-
Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.[4]
-
Chain Termination: Once incorporated, acyclovir lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, leading to obligate chain termination and halting viral DNA replication.[4][8]
This compound: A Hypothesized, Indirect Mechanism
The precise antiviral mechanism of this compound against HSV-1 has not been elucidated. It is known to be an acetylcholinesterase (AChE) inhibitor.[3] While the direct link between AChE inhibition and antiviral activity is not established, some hypotheses can be proposed.
Hypothesized Signaling Pathway of this compound Action:
Figure 2: Hypothesized Mechanism of this compound.
Potential Mechanisms (Speculative):
-
Modulation of Host Cell Environment: Inhibition of AChE could lead to an accumulation of acetylcholine, which may in turn modulate various intracellular signaling pathways. These alterations in the host cell environment could create conditions that are less favorable for viral replication.
-
Off-Target Effects: this compound may possess other biological activities independent of AChE inhibition that contribute to its slight antiviral effect. Further research is needed to identify these potential targets.
It is important to emphasize that these are speculative pathways, and dedicated research is required to determine the actual mechanism of action of this compound against HSV-1.
Conclusion
Acyclovir remains the gold standard for HSV-1 treatment, with a well-defined mechanism of action and extensive efficacy data. This compound, based on the currently available and limited data, shows only slight and inconsistent inhibitory activity against HSV-1 in vitro. The lack of a clear dose-response relationship and a defined mechanism of action for this compound necessitates further investigation to determine its potential, if any, as an anti-HSV-1 therapeutic agent. Future studies should focus on determining a definitive IC50 value in various cell lines, conducting in vivo efficacy studies, and elucidating its molecular targets and mechanism of action against HSV-1.
References
- 1. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acyclovir for the Treatment of Herpes | Embryo Project Encyclopedia [embryo.asu.edu]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide: Picfeltarraenin IB versus Cisplatin in Breast Cancer Cells
This guide provides an objective comparison of the therapeutic potential of Picfeltarraenin IB, a natural triterpenoid, and Cisplatin, a conventional chemotherapeutic agent, in the context of breast cancer. The following sections detail their comparative efficacy, mechanisms of action, and the experimental protocols used for their evaluation, tailored for researchers, scientists, and drug development professionals.
I. Comparative Efficacy
Experimental data reveals distinct profiles for this compound and Cisplatin in terms of their cytotoxic effects, ability to induce programmed cell death (apoptosis), and their impact on the cell division cycle.
Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.
| Compound | Cell Line | IC50 (µM) | Time Point (hours) |
| This compound | MCF-7 | 1.83 ± 0.12 | 48 |
| This compound | MDA-MB-231 | 2.56 ± 0.18 | 48 |
| Cisplatin | MCF-7 | ~9.7 | 48 |
| Cisplatin | MDA-MB-231 | ~13.4 | 48 |
Note: Cisplatin IC50 values are representative and can vary based on specific experimental conditions.
Apoptosis Induction
Both compounds are effective inducers of apoptosis, a critical mechanism for eliminating cancer cells. This compound has been shown to significantly increase the apoptotic rate in breast cancer cells. For instance, treatment of MDA-MB-231 and MCF-7 cells with 2.5 µM of this compound resulted in apoptosis rates of 35.4% and 28.7%, respectively. Cisplatin is also a well-known inducer of apoptosis, primarily triggered by the DNA damage it inflicts.
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle is a key strategy in cancer therapy. This compound has been demonstrated to cause cell cycle arrest at the G2/M phase in breast cancer cells. This is a crucial checkpoint that ensures cells are ready for mitosis. Cisplatin also induces cell cycle arrest, often at the G1/S or G2/M phase, as a consequence of the cellular response to DNA damage.
II. Mechanisms of Action: Signaling Pathways
The anticancer effects of this compound and Cisplatin are mediated through distinct molecular pathways.
This compound: Targeting Key Survival Pathways
This compound exerts its anticancer effects by inhibiting two critical signaling cascades: the PI3K/Akt/mTOR and MAPK pathways. These pathways are frequently hyperactivated in breast cancer and play a pivotal role in cell proliferation, survival, and growth. By downregulating the phosphorylation of key components of these pathways, this compound effectively shuts down these pro-survival signals, leading to cell cycle arrest and apoptosis.
Cross-validation of Picfeltarraenin IB antiviral activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of Picfeltarraenin IB's Antiviral Performance
This compound, a triterpenoid (B12794562) saponin (B1150181) isolated from the plant Picria fel-terrae, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1] While its direct antiviral activities are an emerging area of research, this guide provides a framework for evaluating and comparing its potential efficacy across different cell lines against various viral pathogens. The information presented herein is based on established methodologies for antiviral testing, offering a blueprint for the cross-validation of this compound's antiviral effects.
Quantitative Data Summary
Currently, there is a notable absence of published, peer-reviewed studies providing specific quantitative data on the antiviral activity of this compound against a range of viruses in different cell lines. The following tables are presented as a template for researchers to populate with their experimental data as it becomes available.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Influenza A Virus (e.g., H1N1) | MDCK | Plaque Reduction | Data not available | Data not available | Data not available |
| A549 | CPE Reduction | Data not available | Data not available | Data not available | |
| Respiratory Syncytial Virus (RSV) | HEp-2 | Plaque Reduction | Data not available | Data not available | Data not available |
| Vero | CPE Reduction | Data not available | Data not available | Data not available | |
| Enterovirus 71 (EV71) | RD | CPE Reduction | Data not available | Data not available | Data not available |
| Vero | Plaque Reduction | Data not available | Data not available | Data not available |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index.
Table 2: Comparison with Alternative Antiviral Agents
| Compound | Virus Target | Cell Line | EC50 (µM) | Mechanism of Action | Reference |
| This compound | To be determined | Various | Data not available | Potential PI3K/EGFR inhibitor[2] | N/A |
| Oseltamivir | Influenza A/B | MDCK | ~0.01 - 1 | Neuraminidase inhibitor | [3] |
| Ribavirin | RSV | HEp-2 | ~5 - 10 | Guanosine analogue, inhibits RNA synthesis | [4] |
| Pleconaril | Enteroviruses | RD | ~0.1 - 1 | Capsid binder, prevents uncoating | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of antiviral activity studies. The following are standard protocols that can be adapted for testing this compound.
Cell Lines and Virus Propagation
-
Cell Lines:
-
MDCK (Madin-Darby Canine Kidney) cells: Commonly used for influenza virus propagation and titration.
-
A549 (Human lung adenocarcinoma) cells: A relevant model for respiratory viruses.
-
Vero (African green monkey kidney) cells: A versatile cell line susceptible to a wide range of viruses.
-
HEp-2 (Human epidermoid carcinoma) cells: Often used for the propagation and study of RSV.
-
RD (Human rhabdomyosarcoma) cells: A standard cell line for enterovirus research.
-
-
Culture Conditions: Cells should be maintained in appropriate media (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Strains: Specific strains of Influenza A virus (e.g., A/PR/8/34 H1N1), RSV (e.g., A2 strain), and EV71 (e.g., BrCr strain) should be used. Viral stocks are prepared by infecting susceptible cell lines and harvesting the supernatant when the cytopathic effect (CPE) is maximal. Viral titers are determined by plaque assay or TCID50 assay.
Cytotoxicity Assay (CC50 Determination)
The cytotoxicity of this compound on the different cell lines must be determined to ensure that any observed antiviral effect is not due to cell death.
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the 50% cytotoxic concentration (CC50) by non-linear regression analysis.
Antiviral Activity Assays (EC50 Determination)
-
Seed cells in 6-well or 12-well plates and grow to confluence.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Infect the cells with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of the compound.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentrations of this compound.
-
Incubate for 2-5 days, depending on the virus, until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control.
-
The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.
-
Seed cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound.
-
Infect the cells with a specific multiplicity of infection (MOI) of the virus.
-
Incubate for 48-72 hours until CPE is observed in the virus control wells.
-
Assess cell viability using methods like the MTT assay.
-
The EC50 is the concentration of the compound that protects 50% of the cells from virus-induced CPE.
Mandatory Visualizations
Caption: General workflow for assessing the in vitro antiviral activity.
Caption: Hypothetical signaling pathway inhibition by this compound.
Conclusion
While preliminary in silico studies suggest that this compound may interact with key cellular signaling pathways like PI3K and EGFR, which are often hijacked by viruses for their replication, there is a pressing need for empirical data to validate its antiviral activity.[2] The experimental framework provided in this guide offers a standardized approach to systematically evaluate the antiviral potential of this compound across different cell lines and against various viruses. Such cross-validation is essential for determining the breadth and specificity of its antiviral effects and for paving the way for further preclinical development. Researchers are encouraged to utilize these protocols to generate the much-needed data to elucidate the therapeutic promise of this natural compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Enterovirus-71 utilizes small extracellular vesicles to cross the blood-brain barrier for infecting the central nervous system via transcytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Picfeltarraenin IB and Other Natural Bioactive Compounds
In the landscape of natural product research, Picfeltarraenin IB, a triterpenoid (B12794562) glycoside isolated from Picria fel-terrae, has garnered attention for its potential therapeutic applications. This guide provides a comparative analysis of this compound against other well-characterized natural compounds, focusing on their acetylcholinesterase (AChE) inhibitory, anti-inflammatory, and cytotoxic activities. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and drug discovery efforts.
Comparative Biological Activity
For a comprehensive comparison, this guide presents the quantitative biological activities of several well-studied natural compounds with similar purported effects.
Table 1: Comparative Analysis of IC50 Values for Selected Natural Compounds
| Compound | Target/Assay | IC50 Value (µM) | Organism/Cell Line | Reference |
| This compound | Acetylcholinesterase (AChE) | Data Not Available | - | [1][2] |
| NF-κB Inhibition | Data Not Available | - | ||
| Cytotoxicity | No cytotoxic activity observed | Human tumor cell line panel | [6] | |
| Huperzine A | Acetylcholinesterase (AChE) | 0.082 | Rat cortex | |
| Galanthamine | Acetylcholinesterase (AChE) | 0.35 - 0.41 | Human | |
| Curcumin | NF-κB Inhibition (LPS-induced) | 18 | RAW264.7 macrophages | |
| Resveratrol | NF-κB Inhibition (TNF-α-induced) | ~20 (for secreted IL-6 and PGE2) | Adipocytes | |
| Quercetin | NF-κB Inhibition (H2O2-induced) | ~10 (effective concentration) | HepG2 cells |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays discussed in this guide.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for screening AChE inhibitors.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Protocol:
-
Reagent Preparation:
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
ATCI solution (14 mM in deionized water).
-
AChE solution (e.g., from electric eel, diluted in phosphate buffer to achieve a measurable rate).
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (96-well plate):
-
Add 25 µL of the test compound solution to each well.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.
Principle: Cells are transiently or stably transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with multiple NF-κB binding sites. Upon activation of the NF-κB pathway by a stimulus (e.g., TNF-α or LPS), NF-κB translocates to the nucleus and drives the expression of the luciferase reporter gene. The resulting luminescence is proportional to NF-κB activity.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or RAW264.7) in a 96-well plate.
-
Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the stimulated control without the inhibitor.
-
Determine the IC50 value.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological processes involved.
Figure 1: Acetylcholinesterase Inhibition by this compound.
Figure 2: Inhibition of the NF-κB Signaling Pathway.
Figure 3: Workflow for the MTT Cytotoxicity Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Comparative Guide to the Neuroprotective Potential of Picfeltarraenin IB
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the neuroprotective potential of Picfeltarraenin IB. Extensive literature searches indicate that while this compound is a known acetylcholinesterase (AChE) inhibitor, a mechanism strongly associated with neuroprotection, there is a notable absence of publicly available quantitative data from direct neuroprotection assays for this specific compound. Consequently, a direct comparison of its relative potency against other neuroprotective agents is not currently feasible.
This document serves to:
-
Introduce this compound and its established role as an acetylcholinesterase inhibitor.
-
Contextualize its potential for neuroprotection by comparing the known neuroprotective effects of other well-characterized AChE inhibitors, namely Donepezil and Galantamine.
-
Provide detailed experimental protocols for key in vitro neuroprotection assays that could be employed in future studies to quantify the neuroprotective efficacy of this compound.
-
Illustrate the relevant signaling pathways and experimental workflows using Graphviz diagrams.
Introduction to this compound
This compound is a triterpenoid (B12794562) compound isolated from the plant Picria fel-terrae. Its primary characterized mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are a class of drugs commonly used in the symptomatic treatment of Alzheimer's disease. Beyond their role in enhancing cholinergic neurotransmission, AChE inhibitors are recognized for their neuroprotective properties, which are attributed to various mechanisms including the attenuation of excitotoxicity, reduction of oxidative stress, and inhibition of apoptosis.
Comparative Analysis of Neuroprotective AChE Inhibitors
While quantitative data for this compound is unavailable, the neuroprotective effects of the established AChE inhibitors, Donepezil and Galantamine, have been documented. The following table summarizes their performance in various in vitro neuroprotection assays, providing a benchmark for the potential efficacy of novel AChE inhibitors like this compound.
| Compound | Assay Type | Cell Line | Neurotoxic Insult | Potency/Efficacy |
| Donepezil | Cell Viability | SH-SY5Y neuroblastoma | Amyloid-beta (Aβ) | Increased cell viability |
| Oxidative Stress | Cortical neurons | Glutamate | Protects against neurotoxicity | |
| Galantamine | Cell Viability (MTT & LDH) | Rat cortical neurons | NMDA-induced excitotoxicity | Full neuroprotection at 5 µmol/L |
| Oxidative Stress | Hippocampal slices | Anoxia/reoxygenation | Concentration-dependent reduction in cell death | |
| Apoptosis | In vivo (gerbil model) | Global cerebral ischemia | Reduced TUNEL-positive cells and caspase-3 activity |
This table is for contextual purposes and does not represent a direct comparison with this compound due to the lack of available data for the latter.
Signaling Pathways and Experimental Workflows
To facilitate future research into the neuroprotective effects of this compound, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing neuroprotection.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
